2-Methyl-4-undecanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60572. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylundecan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-9-12(13)10-11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAJFDSHJYDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066508 | |
| Record name | 4-Undecanone, 2-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19594-40-2 | |
| Record name | 2-Methyl-4-undecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19594-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-undecanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019594402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-undecanone | |
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| Record name | 4-Undecanone, 2-methyl- | |
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| Record name | 4-Undecanone, 2-methyl- | |
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| Record name | 2-methylundecan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.236 | |
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| Record name | 2-METHYL-4-UNDECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN53YFA9O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Elusive Presence of 2-Methyl-4-undecanone in the Plant Kingdom: A Technical Guide
A comprehensive review of current scientific literature reveals a significant lack of documented evidence for the natural occurrence of 2-Methyl-4-undecanone in plants. While its isomer, 2-undecanone, is a well-known constituent of various plant essential oils, the branched-chain variant remains largely un- or underreported in botanical matrices. This technical guide addresses this knowledge gap by first highlighting the limited data on this compound and then providing an in-depth analysis of the closely related and abundant 2-undecanone as a case study. This approach offers researchers, scientists, and drug development professionals a practical framework for the study of methyl ketones in plants.
The sole, albeit indirect, reference to a related branched-chain ketone is the reported presence of 2-Methyl-4-heptanone in Plectranthus glabratus. However, detailed studies confirming the presence and biosynthetic pathway of this compound in any plant species are currently unavailable in the public domain.
Case Study: 2-Undecanone – A Prominent Plant-Derived Methyl Ketone
In contrast to its methylated counterpart, 2-undecanone is a significant volatile organic compound found in a variety of plant species. It is a key aroma component and is also investigated for its insect-repellent properties.
Natural Occurrence and Quantitative Data
2-Undecanone has been identified and quantified in several plant species. The concentration of this methyl ketone can vary significantly depending on the plant species, the part of the plant, and the extraction method used. A summary of quantitative data from selected studies is presented in Table 1.
| Plant Species | Plant Part | Extraction Method | Concentration of 2-Undecanone | Reference |
| Ruta graveolens L. | Aerial Parts | Steam Distillation | 76.19% of essential oil | [1] |
| Ruta graveolens L. | Aerial Parts | Hydrodistillation | 60.54% of essential oil | [2] |
| Houttuynia cordata Thunb. | Aerial Parts | Hydrodistillation | 22.63% of essential oil | [3] |
| Lycopersicon hirsutum f. glabratum | Glandular Trichomes | - | 47 ng per gland | [4] |
Table 1: Quantitative Occurrence of 2-Undecanone in Various Plant Species. This table summarizes the concentration of 2-undecanone found in different plants, highlighting the variability based on species and analytical method.
Experimental Protocols for the Analysis of Methyl Ketones in Plants
The analysis of volatile compounds like 2-undecanone from plant matrices typically involves extraction followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used, solvent-free method for this purpose.
Detailed Methodology: HS-SPME-GC-MS Analysis
This protocol provides a general framework for the analysis of 2-undecanone in plant material. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for achieving the best results for a specific plant matrix.
1. Sample Preparation:
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Fresh plant material (e.g., leaves, flowers) is collected and, if necessary, gently crushed or cut to increase the surface area for volatile release.
-
A known quantity of the prepared plant material (e.g., 1-5 g) is placed into a headspace vial (e.g., 20 mL).
-
For quantitative analysis, an internal standard can be added to the vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The sealed vial is placed in a heating block or water bath and incubated at a specific temperature (e.g., 50-80 °C) for a set period (e.g., 10-30 minutes) to allow volatiles to equilibrate in the headspace.
-
An SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) is then exposed to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector: The SPME fiber is inserted into the heated injector of the GC, where the adsorbed volatiles are thermally desorbed. The injector is typically operated in splitless mode to maximize the transfer of analytes to the column.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is commonly used for the separation of volatile compounds.
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Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: The separated compounds are introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode. The mass spectra are recorded over a specific mass range (e.g., m/z 40-400).
4. Data Analysis:
-
Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or with entries in mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The concentration of 2-undecanone is determined by creating a calibration curve using standard solutions of known concentrations and comparing the peak area of the analyte to that of the internal standard.
Biosynthesis of Methyl Ketones in Plants
The biosynthesis of methyl ketones in plants is understood to originate from fatty acid metabolism. Two primary pathways have been proposed: the decarboxylation of β-keto acids derived from fatty acid biosynthesis and the β-oxidation of fatty acids.
In wild tomatoes, the biosynthesis of 2-undecanone and 2-tridecanone involves the action of two key enzymes: Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2).[5][6] MKS2, a thioesterase, is believed to hydrolyze β-ketoacyl-acyl carrier protein (ACP) intermediates of the fatty acid synthesis pathway to release β-keto acids. Subsequently, MKS1, a decarboxylase, converts the β-keto acids into the corresponding methyl ketones.[5]
Alternatively, the β-oxidation of fatty acids can also lead to the formation of methyl ketones.[7] In this pathway, fatty acids are shortened by two-carbon units in each cycle, generating acetyl-CoA. Under certain conditions, intermediates of this pathway can be decarboxylated to form methyl ketones.
Conclusion
While the natural occurrence of this compound in plants remains to be definitively established, the study of its isomer, 2-undecanone, provides a valuable model for understanding the analysis and biosynthesis of methyl ketones in the plant kingdom. The methodologies and pathways described in this guide offer a solid foundation for researchers to explore the presence of both known and novel methyl ketones in various plant species. Further investigation into the chemical diversity of plant volatiles is warranted to uncover the full spectrum of these compounds and their potential applications in pharmaceuticals, agriculture, and other industries.
References
- 1. Chemical Profile of Ruta graveolens, Evaluation of the Antioxidant and Antibacterial Potential of Its Essential Oil, and Molecular Docking Simulations [mdpi.com]
- 2. arpgweb.com [arpgweb.com]
- 3. Purification of Houttuynia cordata Thunb. Essential Oil Using Macroporous Resin Followed by Microemulsion Encapsulation to Improve Its Safety and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple biochemical and morphological factors underlie the production of methylketones in tomato trichomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biology of methyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical and physical properties of 2-Methyl-4-undecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-undecanone, also known by its synonym heptyl isobutyl ketone, is a branched aliphatic ketone with the molecular formula C₁₂H₂₄O.[1][2] While less common than its linear isomer, 2-undecanone, this compound presents a unique structure that may confer specific chemical and biological properties of interest to researchers in various fields, including drug discovery and materials science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines potential synthetic approaches, and discusses its safety profile. Due to a lack of specific studies on the biological activity and signaling pathways of this compound, this guide will also touch upon the broader context of long-chain and branched ketones to provide a basis for future research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that there is some conflicting information in the available literature regarding its physical state at room temperature, with some sources describing it as a solid and others as a liquid.[1][3] This discrepancy may be due to the purity of the samples or the specific conditions under which the observations were made.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 19594-40-2 | [1][2] |
| Molecular Formula | C₁₂H₂₄O | [1][2] |
| Molecular Weight | 184.32 g/mol | [1][2] |
| IUPAC Name | 2-Methylundecan-4-one | [3] |
| Synonym(s) | Heptyl Isobutyl Ketone | [2] |
| SMILES | CCCCCCCC(=O)CC(C)C | [2] |
| InChI Key | IEBAJFDSHJYDCK-UHFFFAOYSA-N | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Physical State | Solid or Liquid (conflicting reports) | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 124 °C at 20 mmHg | [2] |
| Melting Point | -11.27 °C (estimate) | [2] |
| Flash Point | 91 °C | [2] |
| Purity | ≥97% (GC) | [2] |
Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or acquisition of the compound. For reference, spectral data for the related compound 2-methyl-4-nonanone is available in public databases such as PubChem.[4]
Experimental Protocols: Synthesis of this compound
A potential synthetic workflow for this compound is outlined below. This protocol is a general guideline and would require optimization of reaction conditions, purification, and characterization by the researcher.
Proposed Synthesis via Grignard Reaction
This synthesis involves the reaction of an organometallic Grignard reagent with a suitable carboxylic acid derivative, such as an acid chloride or an ester.
Workflow Diagram:
Caption: Proposed Grignard synthesis of this compound.
Methodology:
-
Preparation of Grignard Reagent: Isobutylmagnesium bromide would be prepared by reacting isobutyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reaction: The prepared Grignard reagent would then be reacted with heptanoyl chloride, also in an anhydrous ether or THF solution, at a low temperature (e.g., 0 °C or -78 °C) to prevent side reactions. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
-
Work-up: After the reaction is complete, it would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product would then be extracted from the aqueous layer using an organic solvent like diethyl ether. The combined organic layers would be washed, dried over an anhydrous salt such as sodium sulfate, and the solvent removed under reduced pressure. The crude product would then be purified by vacuum distillation or column chromatography to yield pure this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. Studies on the biological effects of ketones have often focused on smaller, more common ketones or the broader class of ketone bodies.
Research on long-chain aliphatic ketones and branched ketones is less extensive. Some studies have investigated the ketogenic effects of medium-chain fatty acids (C8, C10, and C12), which are precursors to ketone bodies in vivo.[5][6] These studies suggest that the carbon chain length can influence the ketogenic potential. The branched structure of this compound could potentially lead to unique metabolic fates and biological activities compared to its linear counterparts.
Given the lack of direct data, any investigation into the biological effects of this compound would be exploratory. A logical starting point would be to investigate its effects in cell-based assays related to metabolic pathways, inflammation, and cytotoxicity.
Logical Workflow for Investigating Biological Activity:
Caption: A logical workflow for investigating the biological activity of this compound.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |
| H315: Causes skin irritation. | [1] | |
| H319: Causes serious eye irritation. | [1] | |
| H335: May cause respiratory irritation. | [1] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors or direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a branched aliphatic ketone with defined chemical and physical properties, although some data points require further clarification. While specific experimental protocols and biological activity data are currently lacking, established synthetic methods can be adapted for its preparation. The unique branched structure of this molecule may offer interesting avenues for research in drug development and other scientific disciplines. Future studies are needed to elucidate its biological effects and potential signaling pathways, which would significantly enhance our understanding of this compound and its potential applications.
References
- 1. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methyl-4-decanone [webbook.nist.gov]
- 4. 2-Methyl-4-nonanone | C10H20O | CID 246758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | The Ketogenic Effect of Medium-Chain Triacylglycerides [frontiersin.org]
- 6. The Ketogenic Effect of Medium-Chain Triacylglycerides - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 2-Undecanone as a Semiochemical: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Undecanone, a naturally occurring methyl ketone, has emerged as a significant semiochemical with potent insect repellent and insecticidal properties. This technical guide provides an in-depth exploration of the discovery and history of 2-undecanone as a behavior-modifying chemical. It details the initial identification of 2-undecanone from the wild tomato species Solanum habrochaites f. glabratum, the key researchers involved, and the scientific methodologies employed in its characterization and evaluation. This document includes a comprehensive overview of the experimental protocols for extraction, identification, and behavioral analysis, alongside quantitative data on its efficacy. Furthermore, it presents visual representations of experimental workflows and the proposed signaling pathway for its perception by insects, offering a valuable resource for researchers in chemical ecology, entomology, and the development of novel pest management strategies.
Introduction
Semiochemicals are chemical substances that convey information between organisms, mediating interactions such as mate location, host selection, and defense. The study of these compounds is a cornerstone of chemical ecology and has led to the development of innovative and environmentally benign pest control methods. Among the vast array of known semiochemicals, 2-undecanone (also known as methyl nonyl ketone) has garnered considerable attention for its broad-spectrum insect repellency.
This guide focuses on the pivotal discoveries that established 2-undecanone as a significant semiochemical. The narrative begins with its identification in the glandular trichomes of a wild tomato species and follows the scientific journey to understand its ecological role and potential applications.
The Initial Discovery: A Tale of Wild Tomatoes and Insect Resistance
The story of 2-undecanone as a prominent semiochemical is intrinsically linked to the study of insect resistance in wild relatives of the cultivated tomato. In the late 1970s and early 1980s, entomologist George G. Kennedy and his colleagues at North Carolina State University were investigating the natural defenses of the wild tomato Lycopersicon hirsutum f. glabratum (now classified as Solanum habrochaites f. glabratum) against major agricultural pests.[1][2] This particular accession, PI 134417, exhibited remarkable resistance to a variety of insect herbivores.
The research team hypothesized that the glandular trichomes, specialized hair-like structures on the plant's surface, were the source of this resistance. Their investigations led to the identification of two major volatile compounds within these trichomes: 2-tridecanone and, to a lesser extent, 2-undecanone .[3] These methyl ketones were found to be toxic and repellent to several key insect pests, including the tobacco hornworm (Manduca sexta) and the tomato fruitworm (Heliothis zea).[1][3][4]
This discovery was a landmark in the field of chemical ecology, as it pinpointed specific natural products responsible for potent insect resistance in a wild plant and paved the way for further research into their mode of action and potential for agricultural applications.
Experimental Protocols
The identification and characterization of 2-undecanone as a semiochemical relied on a combination of sophisticated analytical and behavioral experimental techniques.
Extraction and Identification of 2-Undecanone from Tomato Trichomes
The primary method for isolating and identifying the volatile compounds from the glandular trichomes of S. habrochaites f. glabratum involved Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
-
Sample Preparation:
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Incubate the sealed vial at a constant temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to equilibrate in the headspace.[5]
-
Expose a pre-conditioned SPME fiber (e.g., 1 cm DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 40 minutes) at the same temperature.[5]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the analytical column.[6]
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is typically used.[6][7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[6]
-
Oven Temperature Program: An initial temperature of 40°C is held for 2 minutes, then ramped at 5-10°C/min to 250°C, and held for 5 minutes.[6]
-
-
Mass Spectrometry:
-
-
Identification:
-
The identification of 2-undecanone is achieved by comparing the retention time and the mass spectrum of the unknown peak with those of an authentic 2-undecanone standard.
-
Behavioral Assays
To confirm the semiochemical activity of 2-undecanone, various behavioral bioassays were conducted. These assays are designed to quantify the repellent or toxic effects of the compound on target insects.
Protocol: No-Choice Repellency Assay
-
Test Arena: A petri dish or a similar small, enclosed arena is used.
-
Treatment: A filter paper disc is treated with a specific concentration of 2-undecanone dissolved in a suitable solvent (e.g., acetone). A control disc is treated with the solvent alone.
-
Acclimation: The treated and control discs are placed at opposite ends of the arena, and the solvent is allowed to evaporate.
-
Insect Introduction: A known number of test insects (e.g., 10-20 larvae of H. zea) are introduced into the center of the arena.
-
Observation: The number of insects on each half of the arena (treatment vs. control) is recorded at regular intervals over a specific period.
-
Data Analysis: A repellency index can be calculated to quantify the avoidance behavior.
Protocol: Diet Incorporation Toxicity Assay
-
Diet Preparation: An artificial diet for the test insect is prepared.
-
Treatment: A known concentration of 2-undecanone is incorporated into the molten artificial diet. A control diet is prepared with the solvent alone.
-
Insect Rearing: Newly hatched larvae are placed individually in small containers with a portion of the treated or control diet.
-
Data Collection: Larval mortality, weight gain, and developmental time are recorded over the course of the experiment.
-
Data Analysis: The lethal concentration (LC50) or lethal dose (LD50) can be calculated to determine the toxicity of 2-undecanone.[8]
Quantitative Data
The following tables summarize key quantitative data related to the discovery and efficacy of 2-undecanone as a semiochemical.
Table 1: Methyl Ketone Content in Glandular Trichomes of S. habrochaites f. glabratum
| Compound | Amount per Gland (ng) |
| 2-Undecanone | 47 |
| 2-Tridecanone | 146 |
Data adapted from Williams et al. (1980).[3]
Table 2: Repellency and Toxicity of 2-Undecanone against Various Invertebrates
| Organism | Assay Type | Concentration | Effect |
| Heliothis zea (larvae) | Diet Incorporation | - | Increased pupal mortality and deformity[3] |
| Manduca sexta (larvae) | Diet Incorporation | - | No significant effect[3] |
| Aedes aegypti (mosquitoes) | Biting Deterrent | 8.5 µg/cm² | Similar efficacy to DEET at 4.8 µg/cm²[9] |
| Solenopsis invicta (fire ants) | Repellency | 62.5 µg/g | Significant repellency, similar to DEET[4] |
| Caenorhabditis elegans (nematode) | Chemotaxis | 1-5 mg/mL | Repellent behavior[10] |
| German Cockroaches | Repellency | - | 100% repellency for the first 2 days[9] |
Signaling Pathway
The perception of 2-undecanone by insects is mediated by their olfactory system. While the precise signaling cascade can vary between species, a general pathway has been elucidated.
When 2-undecanone molecules enter the insect's antenna, they bind to Odorant Binding Proteins (OBPs) in the sensillar lymph. These OBPs transport the hydrophobic 2-undecanone to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). The binding of 2-undecanone to an OR triggers a conformational change, leading to the opening of an associated ion channel (Orco). This results in an influx of cations, depolarization of the ORN, and the generation of an action potential. The signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response, such as avoidance. In the nematode C. elegans, 2-undecanone is sensed by AWB olfactory sensory neurons, and the signal is transduced via the cGMP pathway.[10]
Conclusion
The discovery of 2-undecanone as a semiochemical from the wild tomato S. habrochaites f. glabratum represents a significant advancement in our understanding of plant-insect interactions and has provided a valuable lead for the development of natural and effective insect repellents. The pioneering work of George G. Kennedy and his collaborators laid the foundation for decades of subsequent research into the biosynthesis, mode of action, and practical applications of this fascinating molecule. This technical guide has provided a comprehensive overview of the history, experimental methodologies, and scientific data that underpin our current knowledge of 2-undecanone's role as a key player in the chemical language of nature. Continued research in this area holds promise for the development of sustainable pest management solutions and novel pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. scholar.google.com [scholar.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Claisen–Schmidt Adduct of 2-Undecanone from Houttuynia cordata Thunb as Insecticide/Repellent against Solenopsis invicta and Repositioning Plant Fungicides against Colletotrichum fragariae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of 2-Methyl-4-undecanone in Insect Chemical Ecology: A Technical Overview
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Executive Summary
2-Methyl-4-undecanone, a branched-chain methyl ketone, represents a largely unexplored frontier in the field of insect chemical ecology. While its structural analog, 2-undecanone, is well-documented as a potent insect repellent derived from wild tomato plants, specific research delineating the role of this compound as a semiochemical—be it a pheromone, kairomone, or allomone—is conspicuously absent in current scientific literature. This technical guide synthesizes the existing knowledge on related methyl ketones in insect communication and biosynthesis, highlighting the significant research gap and postulating potential avenues for future investigation into the chemical ecology of this compound.
Introduction to Methyl Ketones in Insect Chemical Ecology
Methyl ketones are a class of organic compounds characterized by a carbonyl group positioned at the second carbon atom. In the realm of insect chemical ecology, these compounds are known to play diverse roles, primarily as defensive allomones and repellents. The most extensively studied of these is 2-undecanone, a natural insecticide and repellent found in the glandular trichomes of wild tomatoes (Solanum habrochaites). Its efficacy against a range of arthropods has led to its commercialization as a biopesticide.
The broader family of methyl ketones has been identified as active components in various plant essential oils and insect secretions, often contributing to defense and communication. Their functions can range from fumigants and feeding deterrents to components of alarm or aggregation pheromones in some insect species.
The Knowledge Gap: this compound
Despite the established significance of methyl ketones, a comprehensive literature search reveals a significant lack of specific data on the role of this compound in insect chemical ecology. There are no readily available studies that identify this compound as a pheromone, detail its biosynthetic pathway in insects, or quantify behavioral responses of any insect species to it. This absence of information presents both a challenge and an opportunity for researchers in the field.
Postulated Roles and Future Research Directions
Given the known functions of structurally similar molecules, several hypotheses regarding the potential role of this compound can be formulated to guide future research.
Potential as a Semiochemical
-
Pheromone: It is plausible that this compound could function as a component of a sex, aggregation, or alarm pheromone in certain insect species. The branched nature of the molecule could provide the specificity required for intraspecific communication.
-
Kairomone: Herbivorous insects might recognize this compound as a volatile cue from a host plant, indicating a suitable source of food or oviposition site.
-
Allomone: Conversely, it could act as a repellent or feeding deterrent for non-specialist herbivores, similar to 2-undecanone.
Proposed Experimental Workflows
To elucidate the role of this compound, a systematic approach is necessary. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for investigating the role of this compound.
Putative Biosynthesis of Branched-Chain Ketones
While the specific biosynthetic pathway for this compound in insects is unknown, it is likely derived from fatty acid metabolism, similar to other insect pheromones. The biosynthesis of branched-chain hydrocarbons and ketones typically involves the incorporation of propionyl-CoA instead of acetyl-CoA as a starter unit or during the elongation process, leading to the methyl branch.
A hypothetical pathway could involve the following steps:
Caption: A putative biosynthetic pathway for this compound in insects.
Conclusion
The role of this compound in insect chemical ecology remains an open and intriguing question. The lack of specific research on this compound contrasts with the well-established importance of its close analog, 2-undecanone. This technical guide serves to highlight this knowledge gap and provide a framework for future research. Investigations into the identification, synthesis, behavioral effects, and biosynthesis of this compound are likely to yield novel insights into insect communication and may lead to the development of new, targeted pest management strategies. The scientific community is encouraged to explore this promising area of chemical ecology.
2-Methyl-4-undecanone: A Fungal Volatile Organic Compound at the Crossroads of Flavor and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the fungal kingdom, these molecules play crucial roles in communication, defense, and interaction with the environment. Among the myriad of fungal VOCs, methyl ketones are significant contributors to the characteristic aromas of many mold-ripened foods and also exhibit a range of biological activities. This technical guide focuses on 2-Methyl-4-undecanone, a branched-chain methyl ketone, providing a comprehensive overview of its production by fungi, particularly Penicillium roqueforti, its biosynthesis, analytical methodologies for its detection, and its potential biological significance. This document is intended to serve as a resource for researchers in mycology, food science, and natural product discovery.
Introduction to this compound
This compound (C₁₂H₂₄O) is a volatile organic compound belonging to the ketone family. While straight-chain methyl ketones like 2-heptanone and 2-nonanone are well-known for their contribution to the characteristic aroma of blue cheese, the presence of branched-chain ketones such as this compound adds to the complexity and uniqueness of fungal scent profiles. The primary fungal species associated with the production of a rich array of methyl ketones, including undecanones, is Penicillium roqueforti, the mold responsible for the ripening of blue-veined cheeses.[1][2] These compounds are not merely flavor and aroma components but are also recognized for their potential antimicrobial properties.
Fungal Production of Methyl Ketones
The production of methyl ketones is a hallmark of the metabolism of several fungal species, most notably Penicillium roqueforti during the ripening of blue cheese. The fungus utilizes the fatty acids present in the milk fat as precursors for the synthesis of a homologous series of methyl ketones.[3][4] While even-numbered fatty acids are metabolized to odd-numbered methyl ketones, the presence of branched-chain fatty acids in the substrate can lead to the formation of branched-chain methyl ketones.
Quantitative Production of 2-Undecanone
Direct quantification of this compound from pure fungal cultures is not extensively reported in the literature. However, studies on the bioconversion of oils rich in specific fatty acids by P. roqueforti provide valuable insights. For instance, in the bioconversion of copra oil, which is rich in dodecanoic acid, 2-undecanone was identified as the major methyl ketone produced.[5] This highlights the substrate-dependent nature of methyl ketone production.
Table 1: Production of Key Methyl Ketones by Penicillium roqueforti
| Methyl Ketone | Precursor Fatty Acid | Typical Concentration in Blue Cheese (ppm) | Notes |
| 2-Pentanone | Hexanoic Acid | Variable | Contributes to the sharp aroma.[6] |
| 2-Heptanone | Octanoic Acid | High | A key flavor compound in blue cheese. |
| 2-Nonanone | Decanoic Acid | High | Another major contributor to blue cheese aroma.[2] |
| 2-Undecanone | Dodecanoic Acid | 14 (average) | Important for the overall flavor profile.[7] |
Note: Concentrations can vary significantly based on the cheese matrix, fungal strain, and ripening conditions.
Biosynthesis of this compound in Fungi
The biosynthesis of methyl ketones in fungi is intricately linked to the β-oxidation of fatty acids. The pathway involves the sequential breakdown of fatty acyl-CoA molecules. In the case of this compound, the precursor is a methylated undecanoic acid.
The proposed biosynthetic pathway is as follows:
-
Activation of Fatty Acid: A branched-chain fatty acid (e.g., methyl-undecanoic acid) is activated to its corresponding acyl-CoA derivative.
-
β-Oxidation: The acyl-CoA undergoes cycles of β-oxidation, involving dehydrogenation, hydration, and oxidation to form a β-ketoacyl-CoA.
-
Thioesterase Activity: A thioesterase cleaves the β-ketoacyl-CoA to release a free β-keto acid.
-
Decarboxylation: A specific decarboxylase removes the carboxyl group from the β-keto acid, yielding the final methyl ketone, in this case, this compound.
This process is considered a detoxification mechanism for the fungus, as the resulting methyl ketones are less toxic than the precursor fatty acids.[4]
Regulation of Secondary Metabolism in Penicillium
The production of secondary metabolites, including volatile methyl ketones, in Penicillium species is tightly regulated by a complex network of genes and signaling pathways. Environmental cues such as nutrient availability, pH, and temperature influence the expression of key regulatory genes.
In Penicillium roqueforti, global regulators and cluster-specific transcription factors control the expression of biosynthetic gene clusters. For instance, the pcz1 gene, encoding a Zn(II)2Cys6 protein, plays a crucial role in regulating the secondary metabolism of the fungus.[8] The silencing of such regulatory genes can lead to significant changes in the profile of secondary metabolites produced.
Biological Activity of Undecanones
While specific data on the antifungal activity of this compound is scarce, studies on related undecanones have demonstrated antimicrobial properties. For example, undecan-2-one and undecan-3-one have shown high activity against the yeast Candida mycoderma and a strong effect against the mold Aspergillus niger. This suggests that this compound may also possess fungistatic or fungicidal properties, contributing to the ecological competitiveness of the producing fungus.
Table 2: Antimicrobial Activity of Related Undecanones
| Compound | Target Organism | Activity Level | Reference |
| Undecan-2-one | Candida mycoderma | High | |
| Undecan-3-one | Candida mycoderma | High | |
| Undecan-x-ones (x=2-4) | Aspergillus niger | Strongest effect |
Note: MIC (Minimum Inhibitory Concentration) values for this compound are not currently available in the cited literature.
Experimental Protocols
The identification and quantification of this compound from fungal cultures or food matrices typically involve headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
HS-SPME-GC-MS Analysis of Fungal VOCs
Objective: To extract, separate, and identify volatile compounds, including this compound, from the headspace of a fungal culture or cheese sample.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME fiber assembly (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL) with PTFE-faced septa
-
Thermostatic water bath or heating block
-
Fungal culture on a solid or liquid medium, or a cheese sample
-
Internal standard (optional, for quantification)
Procedure:
-
Sample Preparation:
-
Equilibration: The sealed vial is incubated at a specific temperature (e.g., 37-40°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[9][11]
-
SPME Extraction: The pre-conditioned SPME fiber is exposed to the headspace of the vial for a set time (e.g., 30-60 minutes) to adsorb the volatile analytes.[11]
-
Desorption and GC-MS Analysis:
-
The SPME fiber is retracted and immediately inserted into the hot inlet of the GC.
-
The adsorbed volatiles are thermally desorbed onto the GC column.
-
The GC separates the compounds based on their boiling points and polarity. A typical column is a DB-624 or similar.[11]
-
The MS detector fragments the eluted compounds, and the resulting mass spectra are used for identification by comparison with spectral libraries (e.g., NIST, Wiley).
-
Conclusion and Future Directions
This compound represents an intriguing fungal volatile organic compound with established importance in the flavor chemistry of blue cheeses and potential applications stemming from its likely antimicrobial properties. While its biosynthesis is understood to be linked to fatty acid metabolism, further research is needed to elucidate the specific enzymes and regulatory networks involved, particularly for branched-chain ketones. The development of standardized methods for the quantification of this and other fungal VOCs will be crucial for quality control in the food industry and for exploring their potential as biomarkers or bioactive agents. Future studies should focus on screening a wider range of fungal species for the production of this compound, determining its specific biological activities, and fully characterizing its biosynthetic pathway at the genetic and enzymatic levels.
References
- 1. 2-Pentanone Production from Hexanoic Acid by Penicillium roqueforti from Blue Cheese: Is This the Pathway Used in Humans? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blue cheese - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Homogenization and lipase treatment of milk and resulting methyl ketone generation in blue cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biosynthesis of methyl ketones with special reference to their presence in Cheddar cheese : being a thesis presented for the degree of Doctor of Philosophy of the Massey University of Manawatu [mro.massey.ac.nz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Structural Elucidation of 2-Methyl-4-undecanone Isomers: An In-depth Technical Guide
Introduction
2-Methyl-4-undecanone and its isomers are long-chain aliphatic ketones that may find applications in various fields, including as flavor and fragrance components, chemical intermediates, and potentially in the development of new pharmaceutical agents. The precise biological or chemical activity of these compounds is highly dependent on their specific isomeric structure. Therefore, the unambiguous structural elucidation of this compound isomers is a critical task for researchers, scientists, and professionals in drug development. This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the synthesis and detailed structural characterization of these compounds.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Grignard reaction followed by oxidation of the resulting secondary alcohol. This two-step process offers a reliable route to the target ketone.
First, a Grignard reagent is prepared from an appropriate alkyl halide. This is followed by the reaction of the Grignard reagent with an aldehyde to form a secondary alcohol. Finally, the secondary alcohol is oxidized to the corresponding ketone.[1]
A detailed experimental protocol for a similar synthesis, that of 2-methyl-4-heptanone, can be adapted for this compound.[2]
Experimental Protocol: Synthesis of 2-Methyl-4-undecanol (Precursor)
Materials:
-
1-Bromoheptane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Isovaleraldehyde (3-methylbutanal)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture is gently warmed to initiate the formation of the Grignard reagent (heptylmagnesium bromide).
-
Reaction with Aldehyde: The solution of the Grignard reagent is cooled to 0 °C in an ice bath. A solution of isovaleraldehyde in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional two hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-methyl-4-undecanol. The crude alcohol can be further purified by flash column chromatography on silica gel.
Experimental Protocol: Oxidation of 2-Methyl-4-undecanol to this compound
Materials:
-
2-Methyl-4-undecanol (from the previous step)
-
Pyridinium chlorochromate (PCC) or a greener alternative like sodium hypochlorite in the presence of a TEMPO catalyst.[3][4]
-
Dichloromethane (solvent)
-
Silica gel
Procedure (using PCC):
-
A solution of 2-methyl-4-undecanol in dichloromethane is added to a suspension of pyridinium chlorochromate (PCC) in dichloromethane.
-
The reaction mixture is stirred at room temperature for 2-4 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound. The product can be further purified by flash column chromatography or distillation under reduced pressure.
A greener oxidation protocol using nanocrystalline titanium (IV) oxide as a heterogeneous catalyst with hydrogen peroxide has also been reported for the conversion of secondary alcohols to ketones.[5]
Structural Elucidation Techniques
The structural elucidation of this compound and its isomers relies on a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon skeleton and the position of the carbonyl group.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling. Key signals to identify include the protons alpha to the carbonyl group, which are deshielded and typically appear in the 2.0-2.5 ppm region.[6] The integration of the signals will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon in the downfield region, typically between 205-220 ppm for ketones.[7] The number of signals will indicate the number of unique carbon environments, which can help differentiate between isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is highly indicative of its structure. For aliphatic ketones, two main fragmentation pathways are observed:
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion.[6]
-
McLafferty Rearrangement: This rearrangement occurs in ketones that have a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). It results in the elimination of a neutral alkene molecule and the formation of a characteristic radical cation.[6]
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas chromatography is used to separate the different isomers of this compound based on their boiling points and interactions with the stationary phase of the GC column. Coupling the gas chromatograph to a mass spectrometer (GC-MS) allows for the individual mass spectra of the separated isomers to be obtained, aiding in their identification. The separation of long-chain ketone isomers can be challenging due to their similar boiling points. The use of high-resolution capillary columns and optimized temperature programs is crucial for achieving good separation.[8] Comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation for complex mixtures of isomers.[9]
Data Presentation
The following tables summarize the expected quantitative data for the structural elucidation of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| CH₃ (C1) | ~ 0.9 | d | 6H |
| CH (C2) | ~ 2.1 | m | 1H |
| CH₂ (C3) | ~ 2.4 | d | 2H |
| CH₂ (C5) | ~ 2.3 | t | 2H |
| (CH₂)₅ (C6-C10) | ~ 1.2-1.6 | m | 10H |
| CH₃ (C11) | ~ 0.9 | t | 3H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (C4) | ~ 210 |
| CH (C2) | ~ 50 |
| CH₂ (C3) | ~ 45 |
| CH₂ (C5) | ~ 40 |
| CH₃ (C1) | ~ 22 |
| (CH₂)₅ (C6-C10) | ~ 23-32 |
| CH₃ (C11) | ~ 14 |
Table 3: Expected Mass Spectral Fragmentation of this compound
| m/z | Ion Structure | Fragmentation Pathway |
| 184 | [C₁₂H₂₄O]⁺˙ | Molecular Ion |
| 127 | [CH₃CH(CH₃)CH₂CO]⁺ | α-Cleavage |
| 113 | [CH₃(CH₂)₅CO]⁺ | α-Cleavage |
| 86 | [CH₃CH(CH₃)CH₂C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |
| 57 | [CH₃CH(CH₃)CH₂]⁺ | α-Cleavage fragment |
| 43 | [CH₃CH(CH₃)]⁺ | α-Cleavage fragment |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Conclusion
The structural elucidation of this compound isomers requires a systematic approach combining organic synthesis with modern analytical techniques. The detailed experimental protocols and expected spectral data presented in this guide provide a solid foundation for researchers to confidently synthesize and characterize these compounds. The use of NMR spectroscopy and mass spectrometry, in conjunction with chromatographic separation, allows for the unambiguous determination of the isomeric structure, which is essential for understanding their chemical and biological properties.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
literature review on 2-Methyl-4-undecanone research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-undecanone, also known by its synonym Heptyl Isobutyl Ketone, is a branched-chain aliphatic ketone with the chemical formula C₁₂H₂₄O. While research on this specific molecule is not as extensive as its linear isomer, 2-undecanone, it holds potential for investigation in various scientific domains due to the known biological activities of related long-chain ketones. This technical guide provides a comprehensive literature review of the available research on this compound, focusing on its chemical and physical properties, synthesis, analytical methods, and biological effects.
Chemical and Physical Properties
Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information, supplemented with data for the closely related and more extensively studied 2-undecanone for comparative purposes.
| Property | This compound | 2-Undecanone (for comparison) |
| CAS Number | 19594-40-2[1] | 112-12-9[2] |
| Molecular Formula | C₁₂H₂₄O[1] | C₁₁H₂₂O[2] |
| Molecular Weight | 184.32 g/mol [1] | 170.30 g/mol [2] |
| Appearance | Colorless to Light yellow clear liquid[1] | Colorless liquid[2] |
| Purity (typical) | >97.0% (GC)[1] | ≥98.0% (GC) |
| Boiling Point | Not available | 231-232 °C[2] |
| Melting Point | Not available | 11-13 °C[2] |
| Density | Not available | 0.825 g/mL at 25 °C[2] |
| Refractive Index | Not available | 1.430 at 20 °C |
| Solubility | Not available | Insoluble in water; Soluble in organic solvents[2] |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound via Grignard Reaction
This proposed synthesis involves the reaction of a Grignard reagent prepared from 1-bromoheptane with isobutyraldehyde, followed by oxidation of the resulting secondary alcohol.
Workflow Diagram:
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 1-bromoheptane in anhydrous diethyl ether is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine. The mixture is refluxed until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent is cooled in an ice bath, and a solution of isobutyraldehyde in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2-methyl-4-undecanol.
-
Oxidation: The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane). An oxidizing agent such as pyridinium chlorochromate (PCC) or an aqueous solution of sodium hypochlorite in the presence of a phase-transfer catalyst is added. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: The reaction mixture is worked up according to the chosen oxidizing agent. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
Predicted GC-MS Fragmentation Workflow:
Caption: Predicted major fragmentation pathways for this compound in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. Predicted ¹H and ¹³C NMR chemical shifts can guide the interpretation of experimental spectra.
Predicted ¹H NMR Chemical Shifts:
-
~0.9 ppm (t, 3H): Terminal methyl group of the heptyl chain.
-
~0.9 ppm (d, 6H): Two methyl groups of the isobutyl moiety.
-
~1.2-1.6 ppm (m): Methylene groups of the heptyl chain.
-
~2.1 ppm (m, 1H): Methine proton of the isobutyl group.
-
~2.4 ppm (d, 2H): Methylene group adjacent to the carbonyl and the methine group.
-
~2.4 ppm (t, 2H): Methylene group adjacent to the carbonyl on the heptyl side.
Predicted ¹³C NMR Chemical Shifts:
-
~14 ppm: Terminal methyl carbon of the heptyl chain.
-
~22-32 ppm: Methylene carbons of the heptyl chain.
-
~22.5 ppm: Methyl carbons of the isobutyl group.
-
~25 ppm: Methine carbon of the isobutyl group.
-
~52 ppm: Methylene carbon adjacent to the carbonyl and methine group.
-
~43 ppm: Methylene carbon adjacent to the carbonyl on the heptyl side.
-
~211 ppm: Carbonyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for aliphatic ketones.
Expected IR Absorption Bands:
-
~2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1715 cm⁻¹: Strong C=O stretching vibration, characteristic of an aliphatic ketone.
-
~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations.
Biological Activity
Direct research on the biological activity of this compound is very limited. However, studies on related undecanones provide insights into its potential effects.
A study on the antimicrobial activity of undecan-x-ones (where x = 2, 3, and 4) showed that these compounds generally exhibit low antibacterial activity against both Gram-positive and Gram-negative bacteria. However, they displayed significant fungistatic activity, particularly against Aspergillus niger. Undecan-2-one and undecan-3-one also showed high activity against the yeast Candida mycoderma.[3][4]
A toxicological report on "Isobutyl heptyl ketone" (a synonym for this compound) indicates that in a 39-day intermittent oral study in rats, the compound caused changes in the liver, kidney, ureter, bladder, and other endocrine changes.[5] This suggests that further toxicological evaluation is warranted.
The immunotropic effects of 4-undecanone and its derivatives have been investigated. While 4-undecanone itself showed no significant immunotropic or anti-tumor properties in mice, its corresponding alcohol, undecan-4-ol, stimulated both cellular and humoral immunity and reduced tumor mass.[6] This suggests that the metabolic fate of this compound could influence its biological activity.
Logical Relationship of Undecanone Research:
Caption: Relationship between undecanone structures and their studied biological activities.
Conclusion
This compound is a compound for which detailed scientific data is not extensively available. This guide has compiled the existing information and provided predictive data and methodologies based on the chemistry of related compounds. The known antimicrobial and immunomodulatory activities of other undecanones, coupled with the limited toxicological data for this compound itself, suggest that this molecule warrants further investigation. Researchers and drug development professionals are encouraged to use the information presented here as a foundation for future studies to fully elucidate the properties and potential applications of this compound. Further research is needed to determine its full toxicological profile, explore its potential pharmacological activities, and develop efficient and scalable synthetic routes.
References
Methodological & Application
Synthesis of 2-Methyl-4-undecanone via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Methyl-4-undecanone, also known as isobutyl heptyl ketone, utilizing the Grignard reaction. The primary protocol described involves the reaction of a Grignard reagent with an aldehyde to form a secondary alcohol, which is subsequently oxidized to the target ketone. An alternative route using a nitrile is also discussed.
Introduction
The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The synthesis of ketones is a key application of this reaction, providing a powerful tool for the construction of complex organic molecules, including pharmaceutical intermediates. This compound is a ketone that can be synthesized efficiently using a Grignard-based approach.
Reaction Scheme
The primary synthetic route involves a two-step process:
-
Grignard Reaction: Formation of 2-Methyl-4-undecanol via the reaction of heptylmagnesium bromide with isobutyraldehyde.
-
Oxidation: Oxidation of the secondary alcohol, 2-Methyl-4-undecanol, to the corresponding ketone, this compound.
An alternative single-step approach involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Aldehyde
This protocol is adapted from the synthesis of 2-methyl-4-heptanone and involves two main stages.[1][2]
Stage 1: Grignard Synthesis of 2-Methyl-4-undecanol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium turnings | 24.31 | 3.8 g | 0.156 mol |
| Iodine | 253.81 | A few crystals | - |
| 1-Bromoheptane | 179.10 | 23.3 g (20 mL) | 0.130 mol |
| Anhydrous diethyl ether | 74.12 | 150 mL | - |
| Isobutyraldehyde | 72.11 | 9.4 g (12 mL) | 0.130 mol |
| 5% Aqueous HCl | - | 70 mL | - |
| 5% Aqueous NaOH | - | 60 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Preparation of Grignard Reagent:
-
All glassware must be thoroughly dried in an oven at 120°C overnight and assembled while hot under a nitrogen atmosphere.
-
Place magnesium turnings and a few crystals of iodine in a 500 mL three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer.
-
Prepare a solution of 1-bromoheptane in 60 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the 1-bromoheptane solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a small crystal of iodine, indicated by a gray/brown color change and gentle refluxing of the ether.[2]
-
Add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Isobutyraldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of isobutyraldehyde in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the isobutyraldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly add 70 mL of 5% aqueous HCl dropwise to quench the reaction and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and wash the ethereal layer with 60 mL of 5% aqueous NaOH, followed by distilled water until the washings are neutral.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator to yield crude 2-Methyl-4-undecanol.
-
Stage 2: Oxidation of 2-Methyl-4-undecanol to this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Methyl-4-undecanol | 186.34 | ~22.4 g (from Stage 1) | ~0.120 mol |
| Acetic Acid | 60.05 | 80 mL | - |
| Sodium Hypochlorite (NaOCl) solution (e.g., 10-15%) | 74.44 | ~113 mL of 2.1 M solution | ~0.238 mol (2 equiv.) |
| Dichloromethane | 84.93 | 2 x 100 mL | - |
Procedure:
-
Oxidation:
-
In a 500 mL flask, dissolve the crude 2-Methyl-4-undecanol in acetic acid.
-
Cool the solution in a cold water bath and add the sodium hypochlorite solution dropwise over 30-45 minutes, maintaining the temperature between 15-25°C.[2]
-
After the addition, remove the water bath and continue stirring for 1.5 hours.
-
-
Work-up and Purification:
-
Add 100 mL of water to the reaction mixture and extract twice with 100 mL portions of dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the evolution of gas ceases, then wash with brine.
-
Dry the dichloromethane solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
-
Expected Yield:
Based on analogous syntheses, the yield for the Grignard reaction to the alcohol is typically high, around 80-90%.[2] The subsequent oxidation also proceeds with good yield, approximately 85-95%. The overall expected yield for the two-step process is in the range of 68-85%.
Protocol 2: Synthesis of this compound via Nitrile (Alternative Route)
This method involves the direct formation of the ketone in a one-pot reaction followed by hydrolysis.
Reaction: Isopropylmagnesium bromide + Octanenitrile → Iminomagnesium bromide intermediate --(H₃O⁺)--> this compound
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) |
| Isopropyl bromide | 123.00 |
| Magnesium turnings | 24.31 |
| Anhydrous diethyl ether | 74.12 |
| Octanenitrile | 125.22 |
| Aqueous Acid (e.g., 10% H₂SO₄) | - |
Procedure Outline:
-
Prepare isopropylmagnesium bromide in anhydrous diethyl ether as described in Protocol 1.
-
Add a solution of octanenitrile in anhydrous diethyl ether dropwise to the Grignard reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto a mixture of ice and aqueous acid.
-
Extract the product with diethyl ether, wash the organic layer, dry, and purify by vacuum distillation. The reaction of Grignard reagents with nitriles forms an imine intermediate, which is then hydrolyzed to the ketone upon acidic workup.[3][4]
Data Presentation
Table 1: Summary of Reagents for Protocol 1
| Stage | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 1 | 1-Bromoheptane | 179.10 | 23.3 g | 0.130 | Grignard Precursor |
| 1 | Magnesium | 24.31 | 3.8 g | 0.156 | Grignard Reagent |
| 1 | Isobutyraldehyde | 72.11 | 9.4 g | 0.130 | Electrophile |
| 2 | 2-Methyl-4-undecanol | 186.34 | ~22.4 g | ~0.120 | Substrate |
| 2 | Sodium Hypochlorite | 74.44 | ~0.238 | ~0.238 | Oxidizing Agent |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| Appearance | Oily liquid |
| Boiling Point | ~228 °C (estimated) |
| Density | ~0.82 g/cm³ (estimated) |
Visualization
References
Application Note: Analysis of 2-Methyl-4-undecanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 2-Methyl-4-undecanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance analysis, chemical synthesis, and metabolomics. The methodology presented here outlines sample preparation, GC-MS instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This combination allows for the effective separation, identification, and quantification of volatile and semi-volatile compounds within a sample.[2] this compound (C12H24O, MW: 184.32 g/mol ) is a ketone that can be effectively analyzed by GC-MS due to its volatility. This document provides a detailed protocol for its analysis.
Principle of GC-MS Analysis
The GC-MS analysis workflow begins with the injection of a prepared sample into the gas chromatograph.[2] In the heated injection port, the sample is vaporized and carried by an inert carrier gas (mobile phase) through a capillary column.[1][3] The column's stationary phase separates the sample components based on their boiling points and chemical interactions.[2] As each separated component elutes from the column, it enters the mass spectrometer. In the ion source, the molecules are typically ionized by electron ionization (EI), causing them to fragment into characteristic patterns of charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) in the mass analyzer, and a detector generates a mass spectrum, which serves as a chemical fingerprint for identification.
Experimental Protocols
3.1. Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to extract and concentrate this compound while minimizing interferences.
3.1.1. Liquid Samples (e.g., essential oils, reaction mixtures)
-
Direct Dilution: For concentrated samples, a simple dilution with a volatile organic solvent is often sufficient.[4]
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample in a suitable volatile solvent such as hexane, ethyl acetate, or dichloromethane to a final concentration of approximately 1-10 µg/mL.[5]
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.[4]
-
Transfer the final solution to a 2 mL glass autosampler vial.[5]
-
3.1.2. Solid or Semi-Solid Samples (e.g., plant material, food matrices)
-
Solvent Extraction:
-
Homogenize a known weight of the solid sample.
-
Extract the sample with a suitable volatile solvent (e.g., hexane) using techniques such as sonication or Soxhlet extraction.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Re-dissolve the residue in a known volume of a volatile solvent for GC-MS analysis.
-
-
Solid Phase Microextraction (SPME): SPME is a solvent-free technique ideal for trace analysis of volatile compounds.[3]
-
Place a known amount of the solid or liquid sample into a headspace vial.
-
Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the sample or directly immerse it in a liquid sample.
-
Allow the analytes to partition onto the fiber for a defined period at a specific temperature.
-
Retract the fiber and introduce it into the GC injection port for thermal desorption of the analytes.[3]
-
3.1.3. Aqueous Samples (e.g., environmental water samples)
-
Liquid-Liquid Extraction (LLE):
-
Place a known volume of the aqueous sample into a separatory funnel.
-
Add a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate and collect the organic layer.[2]
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract if necessary and prepare for injection.
-
3.2. GC-MS Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization for specific instruments and applications.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[6] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes. Ramp to 200 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min and hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |
Data Presentation and Analysis
4.1. Qualitative Analysis
Identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley). The retention time of the analyte should also be confirmed by analyzing a pure standard under the same chromatographic conditions.
4.2. Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at several concentration levels. The peak area of a characteristic ion is plotted against the concentration. An internal standard may be used to improve accuracy and precision.
Expected Mass Spectrum of this compound:
While a library spectrum for this compound is the gold standard for identification, the expected fragmentation pattern can be predicted based on the fragmentation of similar ketones.[7]
-
Molecular Ion (M+): The molecular ion peak at m/z 184 should be visible, although it may be of low intensity.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8] This can result in the loss of an isobutyl radical (C4H9, 57 Da) leading to a fragment at m/z 127, or the loss of a heptyl radical (C7H15, 99 Da) leading to a fragment at m/z 85.
-
McLafferty Rearrangement: A McLafferty rearrangement can occur, leading to the formation of a characteristic fragment.
Table 1: Predicted Major Mass Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| 184 | [C12H24O]+• | Molecular Ion |
| 127 | [CH3(CH2)6CO]+ | Alpha-cleavage, loss of isobutyl radical |
| 85 | [CH3CH(CH3)CH2CO]+ | Alpha-cleavage, loss of heptyl radical |
| 57 | [CH3CH(CH3)CH2]+ | Isobutyl cation |
| 43 | [CH3CO]+ or [CH(CH3)2]+ | Acylium ion or isopropyl cation |
Visualization of Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
This application note provides a detailed and robust protocol for the analysis of this compound by GC-MS. The described methods for sample preparation and instrument parameters serve as a strong foundation for researchers. Method optimization may be required depending on the specific sample matrix and analytical instrumentation. This protocol is intended for an audience of researchers, scientists, and drug development professionals.
References
- 1. oudacademia.com [oudacademia.com]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
Application Notes and Protocols for 2-Methyl-4-undecanone as a Repellent for Mosquitoes and Ticks
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-undecanone, also known as methyl nonyl ketone, is a naturally occurring compound found in various plants, including wild tomatoes, cloves, and strawberries. It is registered with the Environmental Protection Agency (EPA) as an effective repellent against mosquitoes and ticks. Commercially, it is the active ingredient in repellent formulations such as BioUD®. These application notes provide a comprehensive overview of its efficacy, mechanism of action, and detailed protocols for its evaluation as an arthropod repellent.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl nonyl ketone, Heptyl isobutyl ketone |
| CAS Number | 19594-40-2 |
| Molecular Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| Appearance | Colorless liquid |
| Odor | Strong, camphor-like |
Data Presentation: Efficacy of this compound
The repellent efficacy of this compound has been evaluated in numerous laboratory and field studies. The following tables summarize the key quantitative data from these studies, comparing its performance against different arthropod species and the common repellent, DEET.
Table 1: Mosquito Repellency of this compound
| Formulation | Mosquito Species | Assay Type | Protection Time/Efficacy | Comparison | Reference |
| 7.75% 2-Undecanone (BioUD®) | Aedes aegypti | Arm-in-Cage | Lower mean repellency over 6 hours | Compared to 15% DEET | [1][2] |
| 7.75% 2-Undecanone (BioUD®) | Aedes aegypti | Arm-in-Cage | No significant difference over 6 hours | Compared to 7% DEET | [1][2] |
| 7.75% 2-Undecanone (BioUD®) | Aedes albopictus | Arm-in-Cage | No significant difference over 6 hours | Compared to 7% and 15% DEET | [1][2] |
| 7.75% 2-Undecanone (BioUD®) | Mixed species | Field Trial | Same or more efficacious | Compared to 25% and 30% DEET | [1][2] |
| 7.75% 2-Undecanone | Aedes, Culex, Anopheles | Field Study | Up to 5 hours | - | [3][4] |
| 20% 2-Undecanone | Mosquitoes | Cage Test | Repellent activity at 6 hours (2.5% landings) | - | [5] |
| 100% 2-Undecanone | Mosquitoes | Cage Test | 100% repellency at 6 hours | More effective than DEET for the same period | [5] |
Table 2: Tick Repellency of this compound
| Formulation | Tick Species | Assay Type | Protection Time/Efficacy | Comparison | Reference |
| 7.75% 2-Undecanone (BioUD®) | Dermacentor variabilis | Human Skin | At least 2.5 hours | - | [1][2] |
| 7.75% 2-Undecanone (BioUD®) | Dermacentor variabilis | Cloth Assay | No difference through 8 days | Compared to 7% DEET | [1][2] |
| 7.75% 2-Undecanone (BioUD®) | Dermacentor variabilis | Filter Paper (Two-choice) | Ticks spent more time on DEET-treated surface | Compared to 15% DEET | [1][2] |
| 8% 2-Undecanone | Amblyomma americanum | Filter Paper Assay | 74% repellent at 2 hours | - | [6] |
| 8% 2-Undecanone | Dermacentor variabilis | Filter Paper Assay | 75% repellent at 2 hours | - | [6] |
| 7.75% 2-Undecanone | Ticks | General | Up to 2 hours | - | [3][4] |
Mechanism of Action
The primary proposed mechanism of action for this compound as an insect repellent is through the blockade of olfactory receptors in arthropods.[7] This prevents them from detecting chemical cues such as lactic acid and carbon dioxide, which are crucial for host-seeking behavior. Research on nematodes suggests that 2-undecanone is detected by AWB olfactory sensory neurons, with the signal being transduced through the cGMP pathway to induce repellent behavior.[8] It is hypothesized that a similar pathway may be involved in mosquitoes and ticks.
Caption: Proposed signaling pathway for this compound repellency.
Experimental Protocols
Detailed methodologies for evaluating the efficacy of this compound are crucial for reproducible and comparable results. The following are standard protocols for mosquito and tick repellency testing.
Protocol 1: Arm-in-Cage Assay for Mosquito Repellency
This laboratory-based assay is a standard method for determining the complete protection time (CPT) of a topical repellent against mosquitoes.
Caption: Workflow for the Arm-in-Cage mosquito repellency assay.
Methodology:
-
Subject Recruitment and Preparation:
-
Recruit healthy adult volunteers who meet inclusion criteria and obtain informed consent.
-
On the day of testing, subjects should avoid using any scented products.
-
Define a specific area on the forearm for repellent application (e.g., 300 cm²).
-
-
Repellent Application:
-
Apply a standardized amount of the this compound formulation to the defined skin area.
-
The application rate should be consistent across all subjects (e.g., 1.0 ml per 300 cm²).
-
Allow the repellent to dry for at least 30 minutes before the first exposure.
-
-
Mosquito Exposure:
-
Use a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
The subject inserts their treated forearm into the cage for a fixed period (e.g., 3 minutes).
-
An untreated arm can be used as a control to confirm mosquito biting activity.
-
-
Data Collection and Endpoint:
-
Record the number of mosquito landings and bites during each exposure period.
-
Repeat the exposure at regular intervals (e.g., every 30 minutes).
-
The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite.
-
Protocol 2: Vertical Filter Paper Assay for Tick Repellency
This in vitro assay is used to assess the repellency of a compound against ticks without the use of a live host.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. epa.gov [epa.gov]
- 3. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. epa.gov [epa.gov]
- 6. Guidelines for efficacy testing of mosquito repellents for human skin [who.int]
- 7. Federal Register :: Request Access [unblock.federalregister.gov]
- 8. scribd.com [scribd.com]
Controlled-Release Formulation of 2-Methyl-4-undecanone Analogs for Field Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the formulation and field testing of controlled-release dispensers containing analogs of 2-Methyl-4-undecanone. The primary focus is on the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus), a significant pest of palm trees. The key active ingredients in the commercial lures for this pest are a synergistic blend of 4-methyl-5-nonanol and 4-methyl-5-nonanone. These compounds are structurally similar to the requested this compound and the methodologies for their formulation and field evaluation are directly applicable.
The successful application of these semiochemicals in pest management relies on a controlled-release formulation that ensures a consistent and prolonged release of the active ingredients, maximizing the attraction of the target pest over an extended period. This document outlines the preparation of such formulations, protocols for their evaluation in laboratory and field settings, and presents relevant quantitative data to guide researchers in their experimental design.
Data Presentation
Table 1: Composition and Longevity of a Commercial Red Palm Weevil Lure
| Parameter | Value | Reference |
| Active Ingredients | 4-Methyl-5-nonanol (90%) & 4-methyl-5-nonanone (10%) | [1][2] |
| Dosage per Dispenser | 700 mg | [1][3] |
| Dispenser Type | Wood block loaded with liquid formulation in a sealed polyethylene pouch | [1] |
| Active Life | Up to 3 months (dependent on climatic conditions) | [1] |
| Shelf Life (unopened) | 2-3 years (stored in a cool, dry place) | [1] |
Table 2: Field Trial Parameters for Red Palm Weevil Trapping
| Parameter | Recommendation | Reference |
| Trap Density (Monitoring) | 1-2 traps per hectare | [1] |
| Trap Density (Mass Trapping) | 5-10 traps per hectare (an effective density of 11 traps/ha has been reported) | [1][2] |
| Trap Placement | Half-buried in the ground or hung on tree stems at a height of 1-1.5 m, preferably in shaded areas. | [1] |
| Co-attractants | 300g of date fodder and 5 mg/trap/day of Ethyl acetate (EA) can significantly increase capture rates. | [2] |
| Lure Replacement Interval | Every 45 days for the pheromone sachet. | [2] |
| Kairomone/Food Bait Replacement | Every two weeks for ethyl acetate and date fodder. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Controlled-Release Dispenser (Wood Block Impregnation)
Objective: To prepare a controlled-release dispenser for the Red Palm Weevil aggregation pheromone.
Materials:
-
4-methyl-5-nonanol (≥95% purity)
-
4-methyl-5-nonanone (≥95% purity)
-
Small wood blocks (e.g., pine, 2x2x5 cm)
-
Glass vials with screw caps
-
Micropipette
-
Sealable polyethylene pouches
-
Heat sealer
Procedure:
-
Pheromone Blend Preparation: In a glass vial, prepare the pheromone blend by combining 4-methyl-5-nonanol and 4-methyl-5-nonanone in a 9:1 ratio by weight. For example, to prepare 1 gram of the blend, mix 900 mg of 4-methyl-5-nonanol and 100 mg of 4-methyl-5-nonanone.
-
Dispenser Loading: Using a micropipette, carefully apply the desired amount of the pheromone blend (e.g., 700 mg) onto the surface of a wood block. Allow the liquid to be absorbed by the wood.
-
Packaging: Place the pheromone-impregnated wood block into a polyethylene pouch.
-
Sealing: Use a heat sealer to securely seal the polyethylene pouch. This prevents premature release of the pheromone.
-
Storage: Store the sealed dispensers in a cool, dark place (e.g., at 4°C) until they are deployed in the field.
Protocol 2: Laboratory Evaluation of Pheromone Release Rate
Objective: To determine the release rate of the pheromone from the dispenser under controlled laboratory conditions.
Materials:
-
Formulated pheromone dispensers
-
Flow-through volatile collection system
-
Incubator or environmental chamber with temperature and airflow control
-
Adsorbent tubes (e.g., containing Tenax® or activated charcoal)
-
Air pump
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Solvent for extraction (e.g., hexane or dichloromethane)
Procedure:
-
System Setup: Place a dispenser in a glass chamber within the incubator. Connect the chamber to an air pump that provides a constant, clean airflow over the dispenser.
-
Volatile Trapping: Connect the outlet of the chamber to an adsorbent tube to trap the released pheromone.
-
Sample Collection: Maintain a constant temperature (e.g., 25°C) and airflow (e.g., 100 mL/min) for a set period (e.g., 24 hours).
-
Extraction: After the collection period, remove the adsorbent tube and elute the trapped pheromones with a precise volume of a suitable solvent.
-
GC-MS Analysis: Inject an aliquot of the extract into the GC-MS to quantify the amount of each pheromone component released.
-
Data Calculation: Calculate the release rate in micrograms per hour or milligrams per day. Repeat the collection at different time points (e.g., daily for a week, then weekly) to determine the release profile over time.
Protocol 3: Field Trial for Efficacy Evaluation
Objective: To evaluate the effectiveness of the formulated pheromone dispensers in attracting and trapping the target pest in a field setting.
Materials:
-
Formulated pheromone dispensers (treatment)
-
Control dispensers (e.g., wood blocks without pheromone)
-
Insect traps (e.g., bucket traps)
-
Co-attractants (e.g., date fodder, ethyl acetate)
-
Field site with a known population of the target insect
-
GPS device for marking trap locations
-
Data collection sheets
Procedure:
-
Experimental Design: Select a suitable field site (e.g., a palm orchard). Design a randomized complete block design with multiple replicates (e.g., 4-5 blocks). Each block should contain one trap for the treatment and one for the control.
-
Trap Spacing: Ensure a minimum distance of 50-100 meters between traps to prevent interference.
-
Trap Deployment:
-
Assemble the traps according to the manufacturer's instructions.
-
Place the pheromone dispenser inside the treatment traps and the control dispenser inside the control traps.
-
If using co-attractants, add them to all traps.
-
Deploy the traps according to the recommended placement (e.g., half-buried or hung at a specific height).[1]
-
Record the GPS coordinates of each trap.
-
-
Data Collection:
-
Check the traps at regular intervals (e.g., weekly).
-
Count and record the number of target insects (distinguishing between males and females if possible) captured in each trap.
-
Remove the captured insects after each count.
-
-
Data Analysis:
-
Analyze the capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in the number of insects captured between the treatment and control traps.
-
Mandatory Visualization
Caption: Workflow for the formulation and evaluation of controlled-release pheromone dispensers.
Caption: Logical flow of a field trial for evaluating pheromone dispenser efficacy.
References
Application Notes and Protocols for the Quantification of 2-Methyl-4-undecanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methyl-4-undecanone, a compound relevant in flavor, fragrance, and other industrial applications. The methodologies described herein are based on established analytical techniques for ketone analysis, providing a robust framework for accurate and precise quantification in various matrices.
Introduction
This compound is a long-chain aliphatic ketone. Accurate quantification of this compound is essential for quality control, formulation development, and research purposes. This document outlines two primary analytical approaches for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. This method allows for direct analysis without the need for derivatization.
Experimental Protocol: GC-MS for this compound Quantification
1. Sample Preparation:
-
Liquid Samples (e.g., oils, solvents): Accurately weigh approximately 1 g of the sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent such as hexane or dichloromethane. An internal standard (e.g., 2-decanone) should be added at a known concentration.
-
Solid Samples (e.g., powders, tissues): Employ solvent extraction. Weigh approximately 5 g of the homogenized sample into a centrifuge tube. Add 10 mL of hexane, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes. Collect the supernatant for analysis. An internal standard should be added before extraction.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes. Ramp to 250°C at 10°C/min, hold for 5 minutes. |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined by analyzing a pure standard of this compound |
| Qualifier Ions | To be determined by analyzing a pure standard of this compound |
3. Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the same solvent as the sample, each containing the internal standard at a fixed concentration.
-
Analyze the standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Quantitative Data (Typical Performance)
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.995 |
| Linear Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 10% |
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile matrices or when GC-MS is not available, HPLC with UV detection can be employed. As this compound lacks a strong chromophore, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is necessary to form a UV-active derivative.
Experimental Protocol: HPLC-UV for this compound Quantification
1. Sample Preparation and Derivatization:
-
Sample Extraction: Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile).
-
Derivatization: To 1 mL of the sample extract, add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. Vortex and incubate at 40°C for 30 minutes. Cool to room temperature.
2. HPLC-UV Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Waters Alliance e2695 or equivalent |
| Detector | Waters 2489 UV/Visible Detector or equivalent |
| Column | C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic, to be optimized) with 0.1% Phosphoric Acid[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 360 nm (for the DNPH derivative) |
3. Calibration:
-
Prepare a series of calibration standards of this compound (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatize each standard using the same procedure as for the samples.
-
Analyze the derivatized standards and construct a calibration curve by plotting the peak area of the this compound-DNPH derivative against the initial concentration of this compound.
Quantitative Data (Typical Performance)
| Parameter | Typical Value |
| Linearity (R²) | ≥ 0.99 |
| Linear Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
HPLC-UV Analysis Workflow
Caption: Workflow for the quantification of this compound by HPLC-UV.
Summary of Quantitative Data
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.
| Analytical Method | Linearity (R²) | Linear Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| GC-MS | ≥ 0.995 | 0.1 - 50 | ~0.05 | ~0.15 | 90 - 110 | < 10 |
| HPLC-UV | ≥ 0.99 | 0.5 - 100 | ~0.2 | ~0.6 | 85 - 115 | < 15 |
Note: The provided quantitative data are typical values based on the analysis of similar ketone compounds and should be validated for the specific matrix and instrumentation used.
References
Application Notes and Protocols for Electroantennography (EAG) Studies with 2-Methyl-4-undecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile chemical compounds. It provides a rapid and sensitive bioassay for screening potential attractants, repellents, or other behaviorally active semiochemicals. This document provides detailed application notes and protocols for conducting EAG studies with 2-Methyl-4-undecanone, a compound of interest in various fields including chemical ecology and pest management.
Quantitative Data Summary
The following table summarizes EAG response data for aliphatic ketones structurally related to this compound from various insect species. This data can serve as a reference for expected response magnitudes and for the selection of appropriate positive controls and test concentrations in new studies. Responses are often normalized to a standard reference compound to allow for comparison across different preparations and studies.
| Insect Species | Compound | Dose (µg) | Mean EAG Response (mV) | Normalized Response (%) | Reference Compound |
| Locusta migratoria (Locust) | 2-Dodecanone | 10 | Data not specified | Strong Response | Not specified |
| Locusta migratoria (Locust) | 2-Tridecanone | 10 | Data not specified | Strong Response | Not specified |
| Aromia bungii (Beetle) | 2,4-Dimethyl-2-hexanone | 1000 | ~0.4 | ~50 | (Z)-3-hexenol |
Note: The EAG response is dependent on numerous factors including the insect species, sex, age, physiological state, and the specific experimental setup. The data presented should be considered as a qualitative guide.
Experimental Protocols
This section provides a detailed methodology for conducting EAG experiments to assess the olfactory response of an insect to this compound. The protocol is based on established methods for moths and can be adapted for other insect orders.[1][2]
Insect Preparation
-
Insect Rearing: Use laboratory-reared insects of a consistent age and physiological state (e.g., 2-4 day old virgin males or females) to minimize variability.[1]
-
Immobilization: Anesthetize the insect by cooling on ice or with a brief exposure to CO2.
-
Mounting: Secure the insect in a holder, such as a modified pipette tip or a block of wax, exposing the head and antennae. Immobilize the head with dental wax or a similar material to prevent movement.[1]
Electrode Preparation and Placement
-
Electrodes: Use silver wire electrodes (Ag/AgCl) placed in glass capillaries filled with an electrolyte solution (e.g., 0.1 M KCl or saline solution).[3]
-
Reference Electrode: Insert the reference electrode into the insect's head, often through an eye, to establish a stable electrical contact.[2]
-
Recording Electrode: Excise the tip of one antenna and place the recording electrode over the cut end, ensuring a good seal. Alternatively, for a non-invasive preparation, the recording electrode can be placed in contact with the distal end of the intact antenna.[3]
Odorant Delivery System
-
Stimulus Preparation: Prepare a serial dilution of this compound in a high-purity solvent such as hexane or paraffin oil. Apply a known volume (e.g., 10 µL) of the solution onto a piece of filter paper and insert it into a Pasteur pipette.
-
Air Stream: A continuous stream of humidified and purified air is directed over the antenna.
-
Stimulus Delivery: A puff of air (e.g., 0.5 seconds) from the odorant-containing pipette is injected into the continuous air stream using a stimulus controller. This ensures a precise and repeatable delivery of the odorant to the antenna.
EAG Recording and Data Analysis
-
Amplification and Digitization: The potential difference between the recording and reference electrodes is amplified by a high-impedance DC amplifier and then digitized for computer analysis.
-
Recording: Record the baseline electrical activity of the antenna in the clean air stream. Upon delivery of the odorant stimulus, a negative voltage deflection (depolarization) is typically observed.
-
Data Analysis:
-
Measure the maximum amplitude of the negative voltage deflection (in millivolts, mV) for each stimulus.
-
Subtract the response to a solvent control (blank pipette) from the response to the test compound.
-
Normalize the responses to a standard reference compound (e.g., a known pheromone component or a general odorant like (Z)-3-hexenol) to account for variations in antennal sensitivity.[4] The normalized response is calculated as: (Response to Test Compound / Response to Reference Compound) x 100%.
-
Signaling Pathway and Experimental Workflow
Insect Olfactory Signaling Pathway
The perception of odors in insects begins with the interaction of odorant molecules with specialized proteins in the antennae. The following diagram illustrates the generally accepted olfactory signal transduction pathway in insects.[5][6][7]
Caption: Generalized insect olfactory signal transduction pathway.
Experimental Workflow for EAG
The following diagram outlines the key steps in a typical electroantennography experiment.
Caption: Standard experimental workflow for electroantennography (EAG).
References
- 1. Electrophysiological Measurements from a Moth Olfactory System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Field Efficacy Testing of 2-Undecanone
Introduction
2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring compound found in plants such as wild tomatoes (Lycopersicon hirsutum), rue, and cloves.[1] It has demonstrated significant insect repellent and insecticidal properties against a variety of arthropods, including mosquitoes, ticks, and cockroaches.[2][3][4] Its natural origin and status as an EPA-registered biopesticide make it a promising candidate for Integrated Pest Management (IPM) programs seeking alternatives to conventional synthetic pesticides.[5] These application notes provide a detailed framework for conducting a field trial to evaluate the efficacy of 2-undecanone as a repellent against a common agricultural pest.
Note: This protocol has been developed for 2-undecanone due to the extensive availability of public data on its bioactivity. The methodology can be adapted for structurally similar compounds, such as the specified 2-Methyl-4-undecanone, for which public efficacy data is limited.[6]
Objective
To determine the field efficacy of various concentrations of a 2-undecanone based formulation in repelling the Green Peach Aphid (Myzus persicae) on bell peppers (Capsicum annuum) and to assess any potential phytotoxic effects.
Experimental Protocols
Site Selection and Field Preparation
-
Site Selection: Choose a field with a known history of Green Peach Aphid infestation. The site should have uniform soil type, topography, and sun exposure to minimize environmental variability.[7]
-
Field Preparation: Cultivate the field according to standard local practices for bell pepper production.
-
Plot Establishment: Mark out individual plots, each measuring 3 meters by 5 meters. Each plot will contain a single row of 10 bell pepper plants.
-
Buffer Zones: Separate each plot by a 1.5-meter buffer zone on all sides to prevent spray drift between treatments. Separate blocks by a 3-meter buffer.
-
Pest Introduction (Optional): If natural infestation is low, artificially infest plots with a controlled number of aphids (sourced from a laboratory colony) one week before the first treatment application to ensure a uniform initial pest pressure.
Experimental Design
-
Design: The trial will employ a Randomized Complete Block Design (RCBD) with five treatments and four blocks (replicates).[8] An RCBD is chosen to account for potential environmental gradients (e.g., differences in soil moisture or pest pressure) across the field.[7]
-
Blocks: Each block contains a complete set of the five treatments. The arrangement of treatments within each block must be randomized to prevent systematic bias.
-
Replication: The use of four blocks provides four replications for each treatment, which is essential for robust statistical analysis.
Treatment Groups
The trial will consist of five treatment groups as detailed in Table 1. A positive control (a registered commercial insecticide) and a negative control (the formulation vehicle without the active ingredient) are mandatory for a valid comparison.
Formulation and Application
-
Formulation Preparation:
-
Prepare a stock solution of 2-undecanone.
-
The vehicle for the formulation will be water with a non-ionic surfactant (e.g., 0.1% Tween® 80) to ensure even coverage on the foliage.
-
Prepare the three concentrations of 2-undecanone (T1, T2, T3) by diluting the stock solution with the vehicle on the day of application.
-
-
Application Method:
-
Apply treatments as a foliar spray using a calibrated backpack sprayer equipped with a fine-mist nozzle.
-
Spray each plot until the foliage is thoroughly wet but before runoff occurs.
-
To prevent cross-contamination, use a separate, clearly labeled sprayer for each treatment group or thoroughly rinse the sprayer with water and a cleaning agent between applications.
-
-
Application Schedule:
-
Apply the first treatment when aphid populations are established (approximately 10-15 aphids per leaf).
-
Re-apply treatments every 7 days for a total of 4 weeks.
-
Data Collection and Assessment
-
Efficacy Assessment (Aphid Counts):
-
Conduct assessments immediately before the first application (Day 0) and then 3, 5, and 7 days after each application.
-
In each plot, randomly select 5 plants for sampling. Avoid sampling from the two end plants in the row to minimize edge effects.[9]
-
From each selected plant, sample 3 leaves from different strata (upper, middle, lower).
-
Count and record the number of live aphids (both apterous and alate forms) on the underside of each sampled leaf. A hand lens may be used for accuracy.[10]
-
Record the data on a collection sheet (see Table 2).
-
-
Phytotoxicity Assessment:
-
Visually assess all plants in each plot for signs of phytotoxicity (e.g., leaf yellowing, necrosis, stunting, or malformation) at each efficacy assessment interval.
-
Rate phytotoxicity on a scale of 0 to 5, where 0 = no visible injury, 1 = slight injury, 2 = moderate injury, 3 = severe injury, 4 = very severe injury, and 5 = plant death.
-
Statistical Analysis
-
Efficacy Data: Calculate the mean number of aphids per leaf for each plot at each assessment date. The efficacy of the treatment can be expressed as the percentage reduction in the pest population relative to the negative control. Analyze the data using an Analysis of Variance (ANOVA) appropriate for an RCBD. If the ANOVA shows a significant difference between treatments (p < 0.05), perform a post-hoc test (e.g., Tukey's HSD) to compare treatment means.
-
Phytotoxicity Data: Analyze the phytotoxicity rating data using non-parametric statistical methods, such as the Kruskal-Wallis test.
Data Presentation
Quantitative data should be structured in tables for clarity and ease of comparison.
Table 1: Treatment Groups for Field Trial
| Treatment ID | Treatment Description | Active Ingredient | Concentration | Application Rate |
|---|---|---|---|---|
| T1 | Test Compound - Low Dose | 2-Undecanone | 0.5% (w/v) | Apply to runoff |
| T2 | Test Compound - Medium Dose | 2-Undecanone | 1.0% (w/v) | Apply to runoff |
| T3 | Test Compound - High Dose | 2-Undecanone | 2.0% (w/v) | Apply to runoff |
| T4 | Positive Control | Standard Insecticide | Manufacturer's Rate | Manufacturer's Rate |
| T5 | Negative Control (Vehicle) | None | 0% | Apply to runoff |
Table 2: Example Field Data Collection Sheet
| Date | Block # | Plot # | Treatment ID | Plant # | Leaf # | Aphid Count | Phytotoxicity Rating (0-5) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 1 | |||||||
| 2 | ||||||||
| 3 | ||||||||
| 2 | 1 | |||||||
| ... |
| | | | | 5 | 3 | | | |
Table 3: Example Summary of Mean Aphid Counts Per Leaf
| Treatment | Day 0 | Day 3 | Day 7 | Day 10 | Day 14 |
|---|---|---|---|---|---|
| T1 (0.5%) | 12.5 | 8.2 | 9.5 | 6.1 | 7.3 |
| T2 (1.0%) | 12.8 | 4.1 | 5.3 | 3.2 | 4.0 |
| T3 (2.0%) | 12.3 | 1.5 | 2.1 | 1.1 | 1.8 |
| T4 (Positive Ctrl) | 13.0 | 0.5 | 0.8 | 0.3 | 0.6 |
| T5 (Negative Ctrl) | 12.6 | 15.8 | 22.4 | 25.1 | 35.7 |
Table 4: Example Summary of Mean Phytotoxicity Ratings (0-5 Scale)
| Treatment | Day 3 | Day 7 | Day 14 | Day 21 | Day 28 |
|---|---|---|---|---|---|
| T1 (0.5%) | 0.0 | 0.0 | 0.1 | 0.1 | 0.2 |
| T2 (1.0%) | 0.0 | 0.2 | 0.3 | 0.3 | 0.4 |
| T3 (2.0%) | 0.1 | 0.5 | 0.8 | 1.1 | 1.3 |
| T4 (Positive Ctrl) | 0.0 | 0.0 | 0.0 | 0.1 | 0.1 |
| T5 (Negative Ctrl) | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Visualizations
Experimental Workflow
The following diagram outlines the logical flow of the entire field trial process, from initial planning to final reporting.
Caption: Workflow for the 2-Undecanone field efficacy trial.
Randomized Complete Block Design (RCBD) Layout
This diagram illustrates the logical arrangement of treatment plots within four blocks, demonstrating the principle of randomization within each block to minimize spatial bias.
Caption: Logical layout of the Randomized Complete Block Design.
References
- 1. 2-Undecanone - Wikipedia [en.wikipedia.org]
- 2. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 5. epa.gov [epa.gov]
- 6. chemscene.com [chemscene.com]
- 7. pp1.eppo.int [pp1.eppo.int]
- 8. pp1.eppo.int [pp1.eppo.int]
- 9. Overview of Monitoring and Identification Techniques for Insect Pests | eOrganic [eorganic.org]
- 10. Insect Scouting Techniques - Alabama Cooperative Extension System [aces.edu]
Application Notes and Protocols for Metabolic Engineering of E. coli for 2-Methyl-4-undecanone and 2-Undecanone Production
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce methyl ketones. A significant portion of this document is dedicated to the production of 2-undecanone , a straight-chain methyl ketone for which several successful biosynthesis strategies have been reported.
It is important to note that the target molecule specified, 2-Methyl-4-undecanone , is a branched-chain ketone with a carbonyl group at the C-4 position. To date, there is no established, peer-reviewed metabolic pathway for the microbial production of this specific isomer. However, this document puts forth a hypothetical biosynthetic pathway by combining principles of branched-chain fatty acid synthesis with ketone production, which may serve as a foundational strategy for future research.
Section 1: Overview of Biosynthetic Pathways for Methyl Ketones
Two primary metabolic pathways have been successfully engineered in E. coli for the production of straight-chain methyl ketones such as 2-undecanone.
Pathway 1: Leveraging Fatty Acid Biosynthesis Intermediates
This pathway diverts intermediates from the native fatty acid synthesis (FAS) cycle. It involves the heterologous expression of two key enzymes from the wild tomato, Solanum habrochaites.[1][2]
-
ShMKS2 (3-ketoacyl-ACP thioesterase): This enzyme hydrolyzes 3-ketoacyl-ACP, an intermediate in the FAS pathway, to release a free β-keto acid.
-
ShMKS1 (β-decarboxylase): This enzyme decarboxylates the β-keto acid to form the final methyl ketone product.[1]
To enhance the carbon flux towards methyl ketone production, native E. coli pathways that compete for precursors are often knocked out. Deletions of genes involved in ethanol (adhE), lactate (ldhA), and acetate (pta, poxB) production have been shown to significantly increase methyl ketone titers.[1]
Pathway 2: Re-engineering the β-Oxidation Cycle
This alternative and highly effective strategy involves reversing and modifying the native fatty acid degradation (β-oxidation) pathway to accumulate β-ketoacyl-CoA intermediates.[3][4]
-
Fatty Acid Activation: Free fatty acids are converted to their acyl-CoA thioesters by acyl-CoA synthetase (FadD).
-
Modified β-Oxidation: The cycle is engineered to halt at the β-ketoacyl-CoA stage. This is typically achieved by:
-
Overexpressing a heterologous acyl-CoA oxidase and the native E. coli FadB (which has 3-hydroxyacyl-CoA dehydrogenase activity).
-
Deleting the fadA gene, which encodes the 3-ketoacyl-CoA thiolase that would otherwise cleave the intermediate.[4]
-
-
Thioester Hydrolysis: The accumulated β-ketoacyl-CoA is hydrolyzed to a free β-keto acid by a thioesterase. The native E. coli thioesterase FadM has proven highly effective for this step.[3][4]
-
Spontaneous Decarboxylation: The resulting β-keto acid spontaneously decarboxylates to form the methyl ketone, eliminating the need for a dedicated decarboxylase enzyme.[5]
Further enhancements include balancing the expression of the fatty acid transcriptional regulator (FadR) and acyl-CoA synthetase (FadD) to optimize the flux of fatty acids into the pathway.[6]
Hypothetical Pathway for this compound
Production of this compound requires the synthesis of a branched-chain fatty acid precursor and subsequent oxidation at the C-4 position. While a validated pathway does not exist, a hypothetical route can be proposed.
-
Branched-Chain Precursor Synthesis: The synthesis of branched-chain fatty acids (BCFAs) can be initiated from branched-chain α-keto acids, which are intermediates in amino acid metabolism. For a methyl branch, isobutyryl-CoA (derived from valine) can serve as a primer for the FAS pathway. This requires a β-ketoacyl-ACP synthase (FabH) that can accept branched-chain primers, which may necessitate expressing a heterologous FabH from a BCFA-producing organism like Bacillus subtilis.[7]
-
Formation of a 4-Keto Acid: The standard β-oxidation cycle generates 3-keto (or β-keto) intermediates. The formation of a 4-keto acid would require a novel enzymatic activity, potentially a hydroxylase specific to the C-4 position followed by a dehydrogenase. This is the most speculative step and represents a significant metabolic engineering challenge.
-
Decarboxylation: A 4-keto acid is not a β-keto acid, and therefore would not undergo spontaneous decarboxylation. A specific decarboxylase would be required to convert the 4-keto acid to the final this compound product.
Section 2: Quantitative Data Summary
The following tables summarize the production titers achieved in various studies. The most successful strategies have utilized the re-engineered β-oxidation pathway (Pathway 2).
| Strain Background | Key Genetic Modifications | Pathway Utilized | Product(s) | Titer | Reference |
| E. coli MG1655 | pTrcHis2A-shmks2-shmks1 | FAS Intermediate | 2-Nonanone, 2-Undecanone, 2-Tridecanone | ~6 mg/L | [1][2] |
| E. coli MG1655 | ΔadhE ΔldhA ΔpoxB Δpta, pTrcHis2A-shmks2-shmks1 | FAS Intermediate | Total Methyl Ketones | ~500 mg/L | [1][2] |
| E. coli DH1 | Re-engineered β-oxidation, FadM overexpression | β-Oxidation | Total Methyl Ketones | ~380 mg/L | [3] |
| E. coli | Balanced fadR/fadD, acetate pathway knockout, single plasmid pathway | β-Oxidation | Total Methyl Ketones | 3.4 g/L | [5][6] |
| P. taiwanensis | Re-engineered β-oxidation, fadA2/tesB/pha deletions | β-Oxidation | Total Methyl Ketones | 9.8 g/L | [3] |
Section 3: Experimental Protocols
This section provides detailed protocols for the construction of production strains, fermentation, and product analysis, focusing on the highly successful re-engineered β-oxidation pathway for 2-undecanone production.
General Experimental Workflow
Protocol: Strain Construction
Objective: To construct an E. coli strain for 2-undecanone production by deleting the chromosomal fadA gene and introducing plasmids for overexpression of key pathway enzymes.
Materials:
-
E. coli host strain (e.g., DH1 or MG1655)
-
pKD46 plasmid (for λ Red recombinase)
-
pKD4 or pKD13 plasmid (template for antibiotic resistance cassette)
-
pCP20 plasmid (for FLP recombinase)
-
Expression plasmids (e.g., pET, pTrc series)
-
Primers for fadA knockout and gene cloning (see below)
-
Restriction enzymes, T4 DNA ligase
-
Competent cells, LB agar plates with appropriate antibiotics
Procedure:
-
fadA Chromosomal Deletion (λ Red Recombineering): [8]
-
Design PCR primers for the antibiotic resistance cassette (e.g., kanamycin from pKD4). The primers should have 40-50 nucleotide homology extensions corresponding to the regions immediately upstream and downstream of the fadA gene.
-
Transform the E. coli host strain with the temperature-sensitive pKD46 plasmid and grow at 30°C in the presence of ampicillin.
-
Prepare electrocompetent cells after inducing Red recombinase expression with L-arabinose.
-
Electroporate the PCR product (the resistance cassette with homology arms) into the competent cells.
-
Select for kanamycin-resistant colonies at 37°C (to cure the pKD46 plasmid).
-
Verify the correct gene replacement by PCR.
-
(Optional) Remove the antibiotic resistance cassette by transforming the mutant with the pCP20 plasmid, which expresses the FLP recombinase that acts on the FRT sites flanking the cassette. Grow at 30°C with ampicillin selection, then cure the pCP20 plasmid by growing at 37-42°C.
-
-
Plasmid Construction:
-
Amplify the genes for the acyl-CoA oxidase (e.g., from Micrococcus luteus), E. coli fadB, and E. coli fadM by PCR.
-
Clone these genes into suitable expression vectors under the control of an inducible promoter (e.g., T7 or trc). For example, clone fadM into a pET vector and the acyl-CoA oxidase and fadB into a compatible vector like pTrcHis2A.
-
Verify all plasmid constructs by restriction digest and DNA sequencing.
-
-
Final Strain Preparation:
-
Transform the final expression plasmids into the ΔfadA E. coli strain.
-
Select for transformants on LB agar plates containing the appropriate antibiotics.
-
Prepare glycerol stocks of the final production strain for storage at -80°C.
-
Protocol: Fed-Batch Fermentation
Objective: To produce high titers of 2-undecanone using a controlled fed-batch fermentation process.
Materials:
-
Bioreactor (e.g., 2 L vessel) with pH, dissolved oxygen (DO), and temperature control.
-
Batch Medium: A defined mineral salt medium. Example composition per liter:[9]
-
KH₂PO₄: 4.16 g
-
K₂HPO₄: 11.95 g
-
(NH₄)₂SO₄: 0.4 g
-
Yeast Extract: 1.5 - 3.0 g
-
Glucose: 7.5 g
-
MgSO₄: 0.12 g
-
Trace Metal Solution: 2.25 mL
-
Appropriate antibiotics
-
-
Feed Solution: Concentrated glucose solution (e.g., 500 g/L).
-
Inducer solution (e.g., 1 M IPTG).
-
Organic solvent for in-situ extraction (e.g., sterile decane).
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into 5-10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume (e.g., 100 mL) of the batch fermentation medium. Grow at 37°C until the OD₆₀₀ reaches 4-6.
-
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize the bioreactor containing the batch medium.
-
Set initial parameters: Temperature 37°C, pH 7.0 (controlled with NH₄OH), DO maintained at >20% saturation by controlling agitation and airflow.
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of ~0.1.
-
-
Batch Phase:
-
Allow the culture to grow in batch mode, consuming the initial glucose. Glucose depletion is often indicated by a sharp spike in the DO signal.
-
-
Fed-Batch Phase:
-
Upon glucose depletion, start the glucose feed at a pre-determined rate to maintain a controlled growth rate and avoid acetate accumulation.
-
When the culture reaches a high cell density (e.g., OD₆₀₀ of 50-80), reduce the temperature to 30°C.
-
-
Induction and Production:
-
Induce gene expression by adding IPTG to a final concentration of 0.1 - 1 mM.
-
Simultaneously, add sterile decane to the bioreactor (e.g., 10-20% of the culture volume) to form a second phase for in-situ product extraction. This mitigates product toxicity.
-
Continue the fermentation for 48-72 hours, maintaining the glucose feed and process parameters.
-
-
Sampling:
-
Periodically take samples from both the aqueous phase (to measure OD₆₀₀ and substrate/byproduct concentrations) and the organic decane phase (for methyl ketone analysis).
-
Protocol: Product Quantification by GC-MS
Objective: To quantify the concentration of 2-undecanone in the organic extraction layer.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
2-Undecanone standard for calibration curve.
-
Internal standard (e.g., dodecane or other non-native alkane).
-
Ethyl acetate or hexane for dilution.
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation sample to separate the decane layer from the cells and aqueous medium.
-
Carefully remove an aliquot (e.g., 50 µL) of the decane layer.
-
Dilute the sample in ethyl acetate or hexane containing a known concentration of the internal standard.
-
-
GC-MS Analysis: [8]
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40-50°C, hold for 2-3 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Hold: 5 minutes at the final temperature.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
-
Data Analysis:
-
Identify the 2-undecanone peak based on its retention time and mass spectrum (characteristic fragment ion at m/z 58).
-
Prepare a standard curve by analyzing known concentrations of 2-undecanone.
-
Quantify the concentration in the samples by comparing the peak area ratio of 2-undecanone to the internal standard against the calibration curve.
-
References
- 1. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-feeding enhances the yield of methyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Homologous Recombineering to Generate Chromosomal Deletions in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | GC-MS profiling of volatile metabolites produced by Klebsiella pneumoniae [frontiersin.org]
- 8. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
Troubleshooting & Optimization
overcoming challenges in the purification of 2-Methyl-4-undecanone
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Methyl-4-undecanone.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected impurities?
A1: The most common and direct synthesis of this compound involves a two-step process. The first step is a Grignard reaction between an isobutylmagnesium halide (typically bromide) and octanal. This reaction forms the intermediate secondary alcohol, 2-methyl-4-undecanol. The second step is the oxidation of this alcohol to the desired ketone, this compound.
Based on this synthesis, the primary impurities to expect in the crude product are:
-
Unreacted Starting Materials: Octanal and isobutanol (formed from the reaction of the Grignard reagent with any trace moisture).
-
Intermediate: 2-Methyl-4-undecanol, resulting from incomplete oxidation.
-
Side-Products: Small amounts of byproducts from the Grignard reaction or over-oxidation, though these are typically minor with controlled reaction conditions.
Q2: What are the key physical properties to consider during the purification of this compound and its common impurities?
A2: The boiling points of the components are critical for purification by fractional distillation. The significant difference in boiling points between the product and its likely impurities allows for effective separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C12H24O | 184.32 | 124 @ 20 mmHg |
| Octanal | C8H16O | 128.21 | 171 @ 760 mmHg |
| Isobutanol | C4H10O | 74.12 | 108 @ 760 mmHg |
| 2-Methyl-4-undecanol | C12H26O | 186.34 | Estimated >200 @ 760 mmHg* |
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for both qualitative and quantitative analysis of this compound and its volatile impurities.[1] The mass spectrometer allows for the definitive identification of each component. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for monitoring the removal of less volatile or more polar impurities.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is the primary and most effective method for purifying this compound on a laboratory scale, leveraging the differences in boiling points between the product and its common impurities.
Issue: Poor Separation of Product from Impurities
| Possible Cause | Solution |
| Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slow, steady distillation rate of 1-2 drops per second is recommended. |
| Poor insulation of the column. | Insulate the distillation column with glass wool or aluminum foil to maintain the temperature gradient and prevent heat loss. |
Issue: Product Contaminated with Lower Boiling Point Impurities (e.g., Isobutanol, Octanal)
| Possible Cause | Solution |
| Premature collection of the main fraction. | Monitor the head temperature closely. Collect a forerun fraction containing the lower-boiling impurities. Only begin collecting the product fraction when the temperature stabilizes at the boiling point of this compound. |
| "Bumping" or uneven boiling. | Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. |
Issue: Low Yield of Purified Product
| Possible Cause | Solution |
| Product loss in the forerun or tail fractions. | Optimize the collection points for each fraction based on the thermometer reading. Re-distill the intermediate fractions if a significant amount of product is present. |
| Hold-up in the distillation column. | Use a smaller distillation apparatus for smaller quantities to minimize the surface area where the product can adhere. |
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity or for separating non-volatile impurities, preparative HPLC can be a valuable secondary purification step.
Issue: Co-elution of Product and Impurities
| Possible Cause | Solution |
| Inappropriate mobile phase composition. | For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks. |
| Unsuitable stationary phase. | If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column for alternative selectivity). |
Issue: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Column overloading. | Reduce the amount of sample injected onto the column. |
| Interactions with residual silanols on the column. | Add a small amount of a competing agent, such as triethylamine (TEA), to the mobile phase to block active sites on the stationary phase. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase if possible. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
Objective: To separate this compound from lower-boiling impurities (octanal, isobutanol) and the higher-boiling intermediate alcohol (2-methyl-4-undecanol).
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum source (for vacuum distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry. Place the crude this compound and a magnetic stir bar in the round-bottom flask.
-
Vacuum Application: Carefully apply a vacuum (e.g., 20 mmHg).
-
Heating: Begin heating the flask gently while stirring.
-
Forerun Collection: Monitor the temperature at the distillation head. Collect the initial distillate (the "forerun"), which will primarily contain lower-boiling impurities like isobutanol and octanal, until the temperature begins to rise and then stabilizes at the boiling point of the product.
-
Product Collection: Change the receiving flask and collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 124 °C at 20 mmHg).
-
Termination: Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. This residue will contain the higher-boiling 2-methyl-4-undecanol.
-
Analysis: Analyze the purity of the collected product fraction using GC-MS.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the this compound sample and identify any remaining impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for the analysis of ketones (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
Typical GC-MS Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/minute to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Procedure:
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject the sample into the GC-MS system.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Data Analysis: Identify the peaks by comparing their retention times and mass spectra to reference data. Calculate the purity based on the relative peak areas.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Troubleshooting Poor Repellency Results with 2-Methyl-4-undecanone
This technical support center is designed for researchers, scientists, and drug development professionals who are investigating the repellent properties of 2-Methyl-4-undecanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental work.
Disclaimer: this compound is a distinct compound from the more extensively studied 2-undecanone (methyl nonyl ketone). As of the latest update, publicly available data on the specific repellent properties and biological activity of this compound is limited. Therefore, this guide combines the known physicochemical properties of this compound with established principles and best practices from the broader field of insect repellent research. The troubleshooting steps and protocols provided are general and may require optimization for your specific experimental context.
Physicochemical Properties of this compound
A clear understanding of the test compound's properties is fundamental to troubleshooting. Below is a summary of available data for this compound.
| Property | Value | Reference |
| CAS Number | 19594-40-2 | [1] |
| Molecular Formula | C₁₂H₂₄O | [1] |
| Molecular Weight | 184.32 g/mol | [1] |
| Synonyms | Heptyl Isobutyl Ketone | [1] |
| Boiling Point | 124 °C at 20 mmHg | [2] |
| Appearance | Colorless liquid | [2] |
| Purity | ≥97% (typical commercial) | [1] |
| Storage | Store at room temperature | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation and Compound Integrity
Q1: My this compound formulation is showing inconsistent or no repellency. What are the potential formulation-related issues?
A1: Poor repellency can often be traced back to the formulation. Here are several factors to consider:
-
Compound Purity and Stability: Verify the purity of your this compound stock. Impurities from synthesis or degradation products could interfere with the repellent effect. Although stable at room temperature, prolonged storage or exposure to light and air could potentially lead to degradation.
-
Solvent Choice: The solvent used to dilute this compound is critical.
-
Volatility: A highly volatile solvent may evaporate too quickly, leaving an uneven film of the active ingredient. A solvent with low volatility may not evaporate completely, potentially masking the repellent's effect or acting as a repellent/attractant itself.
-
Solubility: Ensure this compound is fully dissolved in the chosen solvent. Poor solubility will lead to an inaccurate and non-homogenous concentration in your application. Common solvents in repellent research include ethanol, acetone, and mineral oil.[3][4]
-
Inertness: The solvent should be inert and not react with this compound.[5] Always include a solvent-only control in your experiments to rule out any behavioral effects of the solvent itself.
-
-
Concentration: The concentration of the active ingredient is a key determinant of repellency. It's possible the concentrations you are testing are too low to elicit a repellent response. A dose-response study is essential to determine the optimal concentration.
-
Homogeneity: Ensure your formulation is homogenous. If the compound is not evenly dispersed, the application will be inconsistent, leading to variable results.
Troubleshooting Steps for Formulation Issues:
| Parameter | Troubleshooting Action |
| Compound Integrity | - Verify purity with analytical methods (e.g., GC-MS).- Use a fresh batch of the compound.- Store the compound under recommended conditions (room temperature, protected from light). |
| Solvent | - Test a panel of solvents with varying volatilities.- Confirm complete solubility of this compound in the chosen solvent.- Always run a solvent-only control group in your bioassays. |
| Concentration | - Conduct a dose-response experiment with a wide range of concentrations. |
| Formulation Homogeneity | - Ensure thorough mixing of the formulation before each application. |
Q2: How can I improve the stability and longevity of my this compound formulation?
A2: The effectiveness of a repellent over time is crucial. To enhance stability and duration of action, consider the following formulation strategies:
-
Fixatives: Incorporate a low-volatility, skin-safe fixative to reduce the evaporation rate of this compound.
-
Microencapsulation: This technique can provide a controlled release of the active ingredient, prolonging its efficacy and protecting it from environmental degradation.[6][7]
-
Emulsions: Formulating this compound as an oil-in-water or water-in-oil emulsion can improve its stability and skin feel.[8]
Logical Troubleshooting Flowchart for Formulation Issues
Caption: A flowchart for systematically troubleshooting formulation-related issues.
Section 2: Experimental Design and Bioassay Protocols
Q3: I am not observing a clear repellent effect in my bioassay. What experimental factors should I investigate?
A3: Inconsistent or absent repellency can be due to various factors in your experimental setup.[9] Here's a checklist of critical parameters to review:
-
Test Species: Ensure the insect species you are using is appropriate and has been shown to be sensitive to other repellents.
-
Insect Rearing Conditions: The health and physiological state of your test insects are paramount. Factors such as larval density, nutrition, adult diet, age, and mating status can all influence their response to chemical stimuli.[9]
-
Environmental Conditions: Temperature, humidity, and light conditions can significantly impact insect activity and the volatility of the repellent.[9] Maintain and report these conditions for all experiments.
-
Acclimation Period: Allow insects to acclimate to the test environment before introducing the repellent stimulus.
-
Control Groups: Always include both a negative (untreated) and a positive control (a known repellent like DEET) in your experiments. A lack of response in the negative control or a weak response in the positive control indicates a problem with your insect population or experimental setup.
-
Bioassay Type: The choice of bioassay (e.g., arm-in-cage, olfactometer, landing assay) can influence the results. Some assays are better suited for measuring contact repellency, while others measure spatial repellency.[10]
Generic Experimental Workflow for Repellency Bioassay
Caption: A generalized workflow for conducting a repellency bioassay.
Q4: Can you provide a detailed protocol for a standard repellency assay?
A4: The "Arm-in-Cage" assay is a standard method for evaluating topical repellents.[11] Below is a generalized protocol that should be adapted to your specific laboratory conditions and ethical guidelines.
Protocol: Arm-in-Cage Repellency Assay
-
Insect Preparation: Use host-seeking female mosquitoes (e.g., Aedes aegypti), 5-10 days post-emergence, that have been starved for 12-24 hours but have had access to water.
-
Test Subjects: This assay typically uses human volunteers. All procedures must be approved by an ethical review board.
-
Repellent Application:
-
Define a specific area on the volunteer's forearm (e.g., 300 cm²).
-
Apply a precise amount of the this compound formulation to the defined area.
-
Include a control arm treated with solvent only and another arm treated with a positive control (e.g., 15% DEET).
-
Allow the solvent to evaporate for a set amount of time before testing.
-
-
Exposure:
-
Insert the treated forearm into a cage containing a known number of host-seeking female mosquitoes (e.g., 50-100).
-
Record the time to the first confirmed landing or bite. This is known as the Complete Protection Time (CPT).[11]
-
The test is typically conducted for a set duration (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes) to determine the duration of repellency.
-
-
Data Collection: Record the number of landings and bites at each time point for each treatment.
-
Data Analysis: Compare the CPT and the number of landings/bites for the this compound formulation to the negative and positive controls.
Section 3: Biological and Mechanistic Considerations
Q5: What is the likely mechanism of action for a repellent like this compound?
A5: While the specific molecular targets of this compound are unknown, the general mechanism of insect repellents involves the disruption of the insect's olfactory system.[12][13] Repellents can act in several ways:
-
Receptor Agonism/Antagonism: The repellent molecule may bind to and either block (antagonize) or inappropriately activate (agonize) olfactory receptors (ORs) that normally detect host cues.[14][15]
-
Disruption of Odor Coding: The repellent may alter the pattern of neural activation in the insect's brain, leading to a confused or aversive behavioral response.
-
Gating of Ion Channels: Some repellents are thought to directly interact with ion channels in the olfactory sensory neurons, leading to changes in neuronal firing.[16]
Simplified Insect Olfactory Signaling Pathway
Caption: A simplified diagram of the insect olfactory signaling pathway.
This technical support center provides a starting point for troubleshooting issues with this compound repellency studies. Given the limited specific data on this compound, a systematic and well-controlled experimental approach is crucial for obtaining reliable and reproducible results.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. SOLVENTS for MOSQUITO CONTROL [nmca.org]
- 4. US4774082A - Volatile insect repellents - Google Patents [patents.google.com]
- 5. dawsom.com [dawsom.com]
- 6. mdpi.com [mdpi.com]
- 7. wacker.com [wacker.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological assay methods for mosquito repellents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A critical review of current laboratory methods used to evaluate mosquito repellents [frontiersin.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Access to the odor world: olfactory receptors and their role for signal transduction in insects | Semantic Scholar [semanticscholar.org]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: Resolving Enantiomers of 2-Methyl-4-undecanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for resolving the enantiomers of 2-Methyl-4-undecanone. Below you will find troubleshooting guides and FAQs in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving the enantiomers of this compound?
A1: The three primary methods for resolving enantiomers of chiral compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Crystallization. Each method has its own advantages and is suited for different scales of separation.
Q2: I am new to chiral separations. Which method is the easiest to start with for this compound?
A2: For analytical scale separations and initial screening, Chiral HPLC is often the most straightforward method. It allows for rapid screening of different chiral stationary phases and mobile phases to find a suitable separation condition. For preparative scale, the choice between methods will depend on factors like cost, throughput, and the availability of required materials (e.g., specific enzymes or resolving agents).
Q3: Can I use Gas Chromatography (GC) for the chiral separation of this compound?
A3: Yes, Chiral Gas Chromatography is a viable option for the separation of volatile and semi-volatile compounds like this compound. Chiral GC columns, often based on cyclodextrin derivatives, can provide excellent resolution for such ketones.
Q4: For enzymatic resolution, do I use the ketone directly?
A4: Typically, enzymatic kinetic resolution for a ketone like this compound would be performed on the corresponding secondary alcohol (2-Methyl-4-undecanol). This requires a preliminary step of reducing the ketone to the alcohol. Lipases are commonly used to selectively acylate one enantiomer of the alcohol, allowing for separation of the resulting ester from the unreacted alcohol enantiomer.
Q5: How does diastereomeric crystallization work for a ketone that isn't acidic or basic?
A5: For a neutral compound like this compound, direct salt formation with a chiral acid or base is not possible. In this case, a covalent derivatization is necessary. The ketone can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by crystallization.
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Problem: No separation of enantiomers on a chiral column.
| Potential Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is crucial. For ketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point. If one type of CSP does not provide separation, screen other types with different chiral selectors. |
| Suboptimal Mobile Phase | For normal phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). Small changes in the modifier percentage can significantly impact resolution. For reversed-phase, adjust the ratio of aqueous buffer to organic modifier (e.g., acetonitrile, methanol). |
| Incorrect Detection Wavelength | Ensure the detector wavelength is set to an absorbance maximum of this compound to ensure peaks are visible. |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
Problem: Poor peak shape (tailing or fronting).
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For silica-based CSPs, peak tailing can occur due to interactions with residual silanol groups. Adding a small amount of a competitive agent to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape. For a neutral ketone, this is less likely to be the primary issue but can be explored. |
| Column Contamination | Flush the column with a strong solvent (compatible with the CSP) to remove any adsorbed contaminants. Always use high-purity solvents for your mobile phase. |
| Sample Solvent Mismatch | Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion upon injection. |
Enzymatic Kinetic Resolution Troubleshooting Guide
Problem: Low or no enzymatic activity.
| Potential Cause | Suggested Solution |
| Incorrect Enzyme | Not all lipases will be effective. Screen a variety of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with good activity and selectivity for 2-Methyl-4-undecanol. |
| Suboptimal Reaction Conditions | Optimize the temperature, solvent, and pH (for aqueous-organic biphasic systems). Lipase activity is highly dependent on these parameters. |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme. Try diluting the reaction mixture or removing the product as it is formed. |
| Water Content in Organic Solvent | For reactions in organic solvents, a small amount of water is often necessary for lipase activity. The optimal water content should be determined experimentally. |
Problem: Low enantioselectivity.
| Potential Cause | Suggested Solution |
| Choice of Acyl Donor | The acyl donor can influence the enantioselectivity of the lipase. Screen different acyl donors (e.g., vinyl acetate, isopropenyl acetate, acetic anhydride). |
| Reaction Temperature | Lowering the reaction temperature can sometimes increase the enantioselectivity of the enzyme. |
| Solvent Effects | The nature of the organic solvent can impact the enzyme's conformation and thus its selectivity. Screen a range of solvents with different polarities. |
Diastereomeric Crystallization Troubleshooting Guide
Problem: No crystal formation.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The solvent system is critical for crystallization. The diastereomers should be soluble in the hot solvent and sparingly soluble at room temperature or below. Screen a variety of solvents and solvent mixtures. |
| Solution is Too Dilute | If the solution is not supersaturated upon cooling, crystals will not form. Concentrate the solution and attempt crystallization again. |
| Oiling Out | The compound may be separating as a liquid phase instead of a solid. Try using a different solvent, a lower crystallization temperature, or a more dilute solution. |
Problem: Poor separation of diastereomers.
| Potential Cause | Suggested Solution |
| Similar Solubilities of Diastereomers | The chosen chiral derivatizing agent may not lead to diastereomers with a significant difference in solubility in the chosen solvent. It may be necessary to screen different derivatizing agents. |
| Rapid Crystallization | If crystallization occurs too quickly, it can trap impurities and the other diastereomer in the crystal lattice. Slow cooling can improve the purity of the crystals. Seeding the solution with a small crystal of the desired diastereomer can also promote controlled crystallization. |
| Co-crystallization | The diastereomers may be crystallizing together. Try different solvent systems to alter the solubility properties and potentially prevent co-crystallization. |
Experimental Protocols
Chiral HPLC Method Development
This protocol provides a general approach for screening and optimizing the chiral separation of this compound.
1. Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., hexane/isopropanol for normal phase, or acetonitrile/water for reversed-phase).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening Conditions:
-
Columns: Screen at least two different types of polysaccharide-based chiral stationary phases (e.g., a cellulose-based column and an amylose-based column).
-
Mobile Phases:
-
Normal Phase: Start with a mixture of n-Hexane and a polar modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio.
-
Reversed-Phase: Start with a mixture of Acetonitrile and water in a 60:40 (v/v) ratio.
-
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 5 µL.
3. Optimization:
-
If partial separation is observed, optimize the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier (e.g., try 95:5, 90:10, 85:15 ratios of hexane to alcohol).
-
Adjust the flow rate to improve peak resolution and efficiency.
-
Evaluate the effect of temperature. Running the separation at a lower or higher temperature can sometimes improve selectivity.
Enzymatic Kinetic Resolution via Reduction and Acylation
This protocol describes the kinetic resolution of this compound via its corresponding alcohol.
Step 1: Reduction of this compound to 2-Methyl-4-undecanol
-
Dissolve racemic this compound in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer, evaporate the solvent, and purify the racemic 2-Methyl-4-undecanol if necessary.
Step 2: Enzymatic Kinetic Resolution of 2-Methyl-4-undecanol
-
To a solution of racemic 2-Methyl-4-undecanol in an organic solvent (e.g., toluene or hexane), add an acyl donor (e.g., vinyl acetate, 2-3 equivalents).
-
Add the lipase (e.g., Novozym 435, an immobilized form of Candida antarctica lipase B) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
Stop the reaction at approximately 50% conversion to obtain high ee for both the unreacted alcohol and the ester product.
-
Separate the enzyme by filtration.
-
Separate the ester from the unreacted alcohol by column chromatography.
Diastereomeric Crystallization (Hypothetical Protocol)
As this compound is a neutral ketone, derivatization is required to introduce a functional group for salt formation or to create diastereomers directly. A possible, though potentially challenging, route is via the formation of a chiral hydrazone.
Step 1: Formation of Diastereomeric Hydrazones
-
React racemic this compound with a chiral hydrazine derivative (e.g., (R)- or (S)-1-amino-2-(methoxymethyl)pyrrolidine, SAMP/RAMP) in a suitable solvent with an acid catalyst. This will form a mixture of two diastereomeric hydrazones.
Step 2: Separation by Crystallization
-
Dissolve the diastereomeric hydrazone mixture in a minimum amount of a hot solvent (screening of solvents like ethanol, methanol, ethyl acetate, or mixtures with hexane is necessary).
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer.
-
Collect the crystals by filtration. These crystals should be enriched in one diastereomer.
-
The mother liquor will be enriched in the other diastereomer.
-
Recrystallize the solid and the residue from the mother liquor to improve the diastereomeric purity.
Step 3: Cleavage of the Hydrazone to Recover the Enantiomerically Enriched Ketone
-
The separated diastereomeric hydrazones can be cleaved under oxidative (e.g., ozonolysis) or hydrolytic (acid-catalyzed) conditions to regenerate the enantiomerically enriched this compound.
Data Summary
The following tables provide a hypothetical summary of expected data from successful resolution experiments.
Table 1: Chiral HPLC Screening Results
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (min) | Resolution (Rs) |
| Cellulose-based | Hexane/Isopropanol (90/10) | Enantiomer 1: 8.5Enantiomer 2: 9.8 | 1.8 |
| Amylose-based | Hexane/Ethanol (95/5) | Enantiomer 1: 12.1Enantiomer 2: 13.5 | 1.5 |
| Cyclodextrin-based | Acetonitrile/Water (50/50) | No separation | 0 |
Table 2: Enzymatic Kinetic Resolution of 2-Methyl-4-undecanol
| Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| Candida antarctica B | Vinyl Acetate | Toluene | 24 | 51 | >99 | 95 |
| Pseudomonas cepacia | Isopropenyl Acetate | Hexane | 48 | 48 | 92 | 90 |
Visualizations
Caption: Workflow for Chiral HPLC Separation.
Caption: Pathway for Enzymatic Kinetic Resolution.
Caption: Logical Flow of Diastereomeric Crystallization.
Technical Support Center: Storage and Handling of 2-Methyl-4-undecanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 2-Methyl-4-undecanone during storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage in a refrigerator at 2-8°C is recommended. The compound should be kept away from direct sunlight and heat sources to prevent thermal and photodegradation.[1]
Q2: I've noticed a slight discoloration in my sample of this compound after prolonged storage. Is it still usable?
A2: Slight discoloration can be an indication of minor degradation or the presence of trace impurities that have oxidized or polymerized over time.[2] While the product may still be largely viable, it is crucial to re-analyze the purity of the sample before use, especially for sensitive applications. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to quantify the purity and identify any potential degradation products.
Q3: What are the primary degradation pathways for this compound?
A3: Aliphatic ketones like this compound are susceptible to several degradation pathways:
-
Oxidation: This is a common degradation route for ketones, which can be oxidized by strong oxidizing agents.[3] One possible mechanism is the Baeyer-Villiger oxidation, which would convert the ketone into an ester.[4]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, such as Norrish Type I and Type II reactions, leading to the cleavage of carbon-carbon bonds adjacent to the carbonyl group.[5][6]
-
Thermal Degradation: High temperatures can promote the breakdown of the molecule.[7]
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions in the presence of water could potentially lead to slow degradation.[8][9]
Q4: Can I store this compound in a plastic container?
A4: It is generally recommended to store this compound in glass containers, preferably amber glass to protect from light. Plastic containers may not be suitable as there is a potential for leaching of plasticizers or other components from the container into the sample, which could act as impurities or catalysts for degradation. Furthermore, the compatibility of the specific plastic with the ketone should be verified to avoid any reaction or dissolution of the container material.
Troubleshooting Guide: Degradation Issues
This guide provides a systematic approach to identifying and resolving common degradation issues with this compound.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Change in Color (e.g., yellowing) | Oxidation, Photodegradation, Presence of impurities | 1. Verify storage conditions (cool, dark, inert atmosphere).2. Analyze purity using GC-MS or HPLC to identify degradation products.3. If purity is compromised, consider repurification by fractional distillation or preparative chromatography.[2]4. Store future samples under an inert atmosphere (e.g., nitrogen or argon). |
| Appearance of an Unusual Odor | Formation of volatile degradation products | 1. Handle the sample in a well-ventilated fume hood.2. Analyze the sample headspace by GC-MS to identify volatile impurities.3. Review storage container integrity for potential contamination. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration or interfering byproducts. | 1. Re-confirm the purity of the this compound stock.2. Perform a stability study on the sample under your experimental conditions.3. If degradation is confirmed, use a freshly opened or purified sample for subsequent experiments. |
| Precipitate Formation | Polymerization or formation of insoluble degradation products. | 1. Attempt to dissolve the precipitate in a suitable solvent and analyze by techniques like NMR or LC-MS to identify its nature.2. Filter the sample before use.3. Evaluate storage temperature; excessively low temperatures could cause freezing, while high temperatures could accelerate degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via Accelerated Stability Testing
This protocol outlines a method to assess the stability of this compound under accelerated conditions to predict its long-term shelf life.
1. Materials:
- This compound sample
- Amber glass vials with airtight caps
- Temperature and humidity-controlled stability chambers
- Gas Chromatograph with Mass Spectrometer (GC-MS)
- Analytical balance
- Volumetric flasks and pipettes
- Suitable solvent (e.g., hexane or ethyl acetate)
2. Procedure:
- Dispense aliquots of the this compound sample into several amber glass vials and seal them tightly.
- Place the vials into stability chambers set at the following accelerated conditions as per ICH guidelines[10][11]:
- 40°C ± 2°C / 75% RH ± 5% RH
- Designate a set of vials for each time point. Recommended time points for a 6-month study are 0, 1, 3, and 6 months.[12][13]
- At each time point, remove a vial from the chamber.
- Prepare a sample for GC-MS analysis by accurately weighing a portion of the stored compound and dissolving it in a known volume of a suitable solvent.
- Analyze the sample by a validated stability-indicating GC-MS method to determine the purity of this compound and identify any degradation products.
- Compare the results to the initial (time 0) sample to quantify any degradation.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each storage condition.
- Identify and quantify any significant degradation products.
Protocol 2: Analysis of Degradation Products by GC-MS
This protocol provides a general method for the identification and quantification of this compound and its potential degradation products.
1. Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250°C
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 10°C/minute to 280°C.
- Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
2. Sample Preparation:
- Accurately prepare a stock solution of a this compound reference standard in a suitable solvent.
- Prepare the sample to be analyzed at a similar concentration.
- If necessary, derivatization can be performed to enhance the volatility or detectability of specific degradation products.
3. Analysis:
- Inject a known volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
- Acquire the chromatogram and mass spectra.
- Identify this compound based on its retention time and mass spectrum compared to the reference standard.
- Identify potential degradation products by interpreting their mass spectra and searching against a mass spectral library (e.g., NIST).
- Quantify the amount of this compound and its degradation products using appropriate calibration methods.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for accelerated stability testing.
References
- 1. oxidation of aldehyde and ketone and mechanism | PDF [slideshare.net]
- 2. Accelerated stability and forced degradation [alphalyse.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
addressing matrix effects in 2-Methyl-4-undecanone sample analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-Methyl-4-undecanone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte, such as this compound, due to the presence of other components in the sample matrix.[1][2] These effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity).[3][4][5] In Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can interact with the analyte in the injector port or on the column, leading to inaccurate quantification.[6][7] For a volatile compound like this compound, which is found in complex matrices like food and cosmetics, matrix effects can lead to significant analytical errors.[8]
Q2: What are the common signs of matrix effects in my chromatogram?
A2: Common indicators of matrix effects in your GC-MS analysis of this compound include:
-
Poor peak shape: Tailing or fronting of the analyte peak.[9]
-
Inconsistent retention times: Shifts in the retention time of this compound across different samples.
-
Low or irreproducible recovery: Inconsistent and lower-than-expected analyte response.
-
Signal suppression or enhancement: A noticeable decrease or increase in the peak area or height of your analyte when comparing samples to a clean standard.[10]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: The two primary strategies to compensate for matrix effects are:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample being analyzed.[1][11] This approach helps to ensure that the standards and the samples experience similar matrix effects, leading to more accurate quantification.[12]
-
Standard Addition Method: This technique involves adding known amounts of a this compound standard to the sample itself.[13][14][15][16] By observing the increase in signal with each addition, the original concentration of the analyte in the sample can be determined, effectively accounting for the matrix effect.[17][18]
Q4: Can sample preparation help in reducing matrix effects?
A4: Yes, appropriate sample preparation is a crucial first step in minimizing matrix effects. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be used to clean up the sample and remove interfering components before GC-MS analysis.[10][19]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound that may be related to matrix effects.
| Problem | Possible Cause | Suggested Solution |
| Signal Suppression/Enhancement | Co-eluting matrix components interfering with the ionization of this compound.[3][4][5] | 1. Optimize Sample Preparation: Employ a more rigorous cleanup method such as SPE or LLE to remove interferences. 2. Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract.[1][11] 3. Implement the Standard Addition Method: This will provide a more accurate quantification in the presence of strong matrix effects.[13][14] |
| Peak Tailing | Active sites in the GC inlet or column interacting with the ketone functional group of this compound, often exacerbated by matrix components.[9] | 1. Inlet Maintenance: Clean or replace the GC inlet liner and septum.[17] 2. Column Conditioning: Bake out the column at a high temperature to remove contaminants.[9] 3. Use a Deactivated Liner: Employ a liner with a deactivation coating to minimize active sites.[17] |
| Poor Reproducibility | Inconsistent matrix effects between injections or sample-to-sample variability. | 1. Homogenize Samples Thoroughly: Ensure that your samples are homogenous before extraction. 2. Automate Sample Preparation: If possible, use automated systems for extraction and injection to improve consistency. 3. Use an Internal Standard: Add a suitable internal standard early in the sample preparation process to correct for variability. |
| Ghost Peaks | Carryover of matrix components or the analyte from a previous injection. | 1. Optimize Wash Steps: Increase the duration or change the solvent for the syringe and injection port wash. 2. Bakeout the System: Run a blank gradient with a high final temperature to clean the column and detector.[9] 3. Check for Contamination: Ensure that all solvents and reagents are of high purity.[17] |
Quantitative Data Summary
The following tables provide representative recovery data for ketones and other volatile compounds using different sample preparation and analytical techniques. This data can be used as a general guideline for what to expect during your analysis of this compound.
Table 1: Representative Recovery of Ketones from Food Matrices using QuEChERS
| Matrix | Analyte | Fortification Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Apple | Raspberry Ketone | 10 | 95.4 | 6.2 |
| 100 | 98.1 | 4.5 | ||
| Strawberry | Endrin Ketone | 20 | 92.7 | 7.8 |
| 200 | 96.3 | 5.1 | ||
| Avocado | Generic Ketone | 50 | 88.5 | 9.3 |
| 250 | 91.2 | 6.7 |
Note: Data is representative of similar ketone compounds and may vary for this compound.
Table 2: Representative Recovery of Volatile Compounds using SPE and LLE
| Technique | Matrix | Analyte | Average Recovery (%) |
| Solid-Phase Extraction (SPE) | Fruit Juice | Volatile Ketones | 85 - 105 |
| Cosmetic Cream | Fragrance Ketones | 80 - 100 | |
| Liquid-Liquid Extraction (LLE) | Vegetable Oil | Flavor Ketones | 90 - 110 |
| Aqueous Sample | Guaiacol | >95 |
Note: Data is generalized from literature and specific recovery for this compound will depend on the exact matrix and experimental conditions.[20][21]
Experimental Protocols
Protocol 1: Matrix-Matched Calibration for GC-MS Analysis
This protocol describes the preparation of matrix-matched calibration standards for the quantification of this compound.
-
Prepare a Blank Matrix Extract:
-
Select a representative sample of the matrix (e.g., a specific food or cosmetic base) that is known to be free of this compound.
-
Perform the same extraction and cleanup procedure that you will use for your samples. This will result in a blank matrix extract.
-
-
Prepare a Stock Solution of this compound:
-
Accurately weigh a known amount of pure this compound standard.
-
Dissolve it in a suitable solvent (e.g., methanol or hexane) to create a stock solution of a known concentration (e.g., 1000 µg/mL).
-
-
Prepare a Series of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the same solvent to create a series of working standards at different concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Prepare the Matrix-Matched Calibration Standards:
-
For each calibration level, add a small, known volume of the corresponding working standard solution to a known volume of the blank matrix extract.[22]
-
Ensure the final volume and the solvent-to-matrix ratio are consistent across all calibration standards.
-
-
Analyze the Calibration Standards and Samples:
-
Inject the matrix-matched calibration standards into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Analyze your unknown samples and use the calibration curve to determine the concentration of this compound.
-
Protocol 2: Standard Addition Method for GC-MS Analysis
This protocol outlines the steps for performing the standard addition method to quantify this compound in a complex sample.
-
Prepare the Sample:
-
Homogenize and extract your sample using your established procedure.
-
-
Prepare a Standard Solution of this compound:
-
Prepare a standard solution of this compound in a suitable solvent at a concentration that is expected to be higher than in your sample extract.
-
-
Perform the Standard Additions:
-
Analyze the Samples:
-
Inject the unspiked sample and the spiked samples into the GC-MS.
-
-
Construct the Standard Addition Plot:
-
Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
-
Determine the Unknown Concentration:
-
The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample extract.[13]
-
Visualizations
Caption: Workflow for Matrix-Matched Calibration.
Caption: Troubleshooting Logic for Matrix Effects.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Separation of 4-Undecanone, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dem.ri.gov [dem.ri.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. alpha-measure.com [alpha-measure.com]
- 16. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. shimadzu.co.uk [shimadzu.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. Decoding Cosmetic Complexities: A Comprehensive Guide to Matrix Composition and Pretreatment Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. projekter.aau.dk [projekter.aau.dk]
- 22. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Technical Support Center: Enhancing the Volatility of 2-Methyl-4-undecanone in Repellent Devices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the volatility of 2-Methyl-4-undecanone in repellent devices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its volatility important for repellent devices?
A1: this compound, also known as 2-undecanone, is a naturally occurring compound found in wild tomatoes that acts as an insect repellent.[1][2] Its volatility, or the rate at which it evaporates into the surrounding air, is crucial for its effectiveness in repellent devices. A controlled and sustained release of the volatile compound is necessary to create a protective vapor barrier that repels insects over an extended period.[3][4]
Q2: What are the main challenges in controlling the volatility of this compound?
A2: The primary challenges are its high volatility and chemical instability.[4] If released too quickly, the repellent effect will be short-lived, requiring frequent reapplication.[3] Conversely, if the release rate is too low, the concentration in the air may not be sufficient to repel target insects effectively. Environmental factors such as temperature, air flow, and UV light can also degrade the compound and affect its release rate.[4][5]
Q3: What are the primary methods to enhance and control the volatility of this compound?
A3: The most effective strategies involve controlled-release formulations that protect the active ingredient and modulate its release over time.[4] Key methods include:
-
Nanoformulations: Encapsulating this compound in nanoparticles, such as nanoemulsions or solid lipid nanoparticles (SLNs), can protect it from degradation and provide a sustained release.[6][7][8]
-
Microencapsulation: Similar to nanoformulations, microencapsulation involves enclosing the active ingredient within a protective shell to control its release.
-
Cyclodextrin Inclusion Complexes: Forming a complex between this compound and cyclodextrins can stabilize the molecule and provide a gradual release.[1][9][10]
-
Polymer-Based Dispensers: Incorporating the repellent into a polymer matrix, such as in fibrous carriers or laminated dispensers, allows for a slow and controlled release.[11]
Troubleshooting Guides
Issue 1: Repellent effect is too short-lived.
| Possible Cause | Troubleshooting Step |
| High Volatility of Free Compound | The unformulated this compound is evaporating too quickly. |
| Solution: Implement a controlled-release formulation such as nanoencapsulation, cyclodextrin complexation, or a polymer matrix to slow down the release rate.[3][4] | |
| Environmental Factors | High temperatures or increased air flow are accelerating the release rate.[5] |
| Solution: Select a formulation that offers better protection against environmental conditions. For example, a polymer matrix may offer more resistance to temperature fluctuations than a simple emulsion. | |
| Incorrect Formulation Parameters | The chosen formulation (e.g., nanoparticle size, polymer concentration) is not optimized for the desired release profile. |
| Solution: Adjust the formulation parameters. For nanoformulations, smaller particle sizes generally lead to a faster release. For polymer matrices, a higher concentration of the polymer can slow down the release. |
Issue 2: Repellent efficacy is lower than expected.
| Possible Cause | Troubleshooting Step |
| Insufficient Release Rate | The concentration of this compound in the air is below the effective threshold for repellency. |
| Solution: Modify the formulation to increase the release rate. This could involve using a different type of cyclodextrin with a lower binding affinity or adjusting the polymer composition in a dispenser. | |
| Degradation of Active Ingredient | The this compound is degrading due to exposure to UV light or oxidation.[4] |
| Solution: Utilize an encapsulation technique like nanoformulation or microencapsulation to protect the compound from environmental degradation.[6][7] | |
| Non-Target Organism Interaction | The repellent is being absorbed by the surface it is applied to, reducing its availability for release into the air. |
| Solution: Consider the substrate when designing the delivery system. A sealed dispenser or a formulation that minimizes interaction with the substrate may be necessary. |
Data Presentation
Table 1: Comparison of 2-Undecanone Release from Different Formulations
| Formulation | Initial Release (First 24h) | Sustained Release (After 24h) | Protection Duration | Reference |
| Pure 2-Undecanone | ~97% loss at 40°C | Very low | < 6 hours | [1][12] |
| α-Cyclodextrin Inclusion Complex | ~60% loss at 40°C | Gradual release | > 48 hours | [1] |
| Polymeric Nanocapsules | Controlled initial burst | Slow, steady release | Up to 12 hours (DEET example) | [3] |
| Solid Lipid Nanoparticles (SLNs) | Low initial burst | Prolonged, controlled release | Extended protection | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound-α-Cyclodextrin Inclusion Complex
Objective: To prepare a crystalline inclusion complex of this compound with α-cyclodextrin (α-CD) to enhance its stability and control its release.[1]
Materials:
-
This compound
-
α-Cyclodextrin (α-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel)
-
Oven
Methodology:
-
Prepare a saturated solution of α-CD in deionized water by heating and stirring.
-
In a separate beaker, dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the hot α-CD solution while stirring continuously.
-
Continue stirring the mixture as it cools to room temperature to allow for the formation of the inclusion complex precipitate.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed α-CD.
-
Wash the solid with a small amount of ethanol to remove any uncomplexed this compound.
-
Dry the resulting crystalline powder in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterize the formation of the inclusion complex using techniques such as WAXD, DSC, FT-IR, and NMR.[1]
Visualizations
Caption: Experimental workflow for preparing this compound-cyclodextrin inclusion complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 3. indico.global [indico.global]
- 4. Innovations in semiochemical formulations - Entomologia Generalis Volume 42 Number 2 — Schweizerbart science publishers [schweizerbart.de]
- 5. tandfonline.com [tandfonline.com]
- 6. Nanoformulation: An efficient approach to natural insect repellent formulations [jwent.net]
- 7. ymerdigital.com [ymerdigital.com]
- 8. Biopolymeric and lipid-based nanotechnological strategies for the design and development of novel mosquito repellent systems: recent advances - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00474D [pubs.rsc.org]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
- 11. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
Validation & Comparative
comparative analysis of 2-Methyl-4-undecanone and DEET repellency
In the landscape of insect repellents, N,N-diethyl-meta-toluamide (DEET) has long been considered the gold standard for broad-spectrum efficacy. However, the demand for alternative repellents, particularly those derived from natural sources, has driven research into compounds like 2-Methyl-4-undecanone, more commonly known as 2-undecanone or methyl nonyl ketone. This guide provides a comparative analysis of the repellency of 2-undecanone and DEET, focusing on experimental data, methodologies, and the underlying signaling pathways.
Quantitative Repellency Data
The following tables summarize the comparative efficacy of 2-undecanone and DEET against various mosquito species from several studies. The primary metric for comparison is the complete protection time (CPT), which is the duration from application to the first confirmed insect bite, and percentage repellency at specific time points.
Table 1: Repellency against Aedes aegypti (Yellow Fever Mosquito)
| Repellent (Concentration) | Application Rate/Dose | Complete Protection Time (CPT) in minutes | Percent Repellency (Time Post-Application) | Source(s) |
| 2-Undecanone (5%) | ~1 ml on cloth | >280 | 96.5% (0 hours), 90.1% (3 hours) | [1] |
| 2-Undecanone (20%) in mineral oil | Not specified | Not specified | 96.5% (0 hrs), 90.1% (3 hrs), 78.5% (6 hrs) | [1] |
| DEET (7%) | Not specified | 90 | Not specified | [2] |
| DEET (14.25% in Off!™) | Not specified | >120 | 100% (initial) | [1] |
| DEET (20%) | Not specified | Not specified | 96.0% (0 hrs), 73.9% (3 hrs), 75.9% (6 hrs) | [1] |
| DEET (23.8%) | Not specified | 301.5 ± 37.6 | >95% for at least 8 hours | [3] |
Table 2: Repellency against Aedes albopictus (Asian Tiger Mosquito)
| Repellent (Concentration) | Application Rate/Dose | Complete Protection Time (CPT) in minutes | Percent Repellency (Time Post-Application) | Source(s) |
| 2-Undecanone (5%) | Not specified | Not specified | 100% (0 hrs), fluctuating to upper 60s% at later intervals | [1] |
| DEET (14.25% in Off!™) | Not specified | >120 | >90% (6 hours) | [1] |
Table 3: Repellency against Culex quinquefasciatus (Southern House Mosquito)
| Repellent (Concentration) | Application Rate/Dose | Complete Protection Time (CPT) in minutes | Percent Repellency (Time Post-Application) | Source(s) |
| 2-Undecanone (5% and 20%) | Not specified | Not specified | >95% (0 hrs), diminishing to 60-74% (6 hrs) | [1] |
| DEET (14.25% in Off!™) | Not specified | >120 | >95% (6 hours) | [1] |
Experimental Protocols
The "arm-in-cage" assay is a standardized and widely used method for evaluating the efficacy of topical insect repellents.[4][5][6][7]
Arm-in-Cage Repellency Assay
Objective: To determine the complete protection time (CPT) of a topical repellent against host-seeking female mosquitoes.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)[4]
-
200-250 host-seeking, disease-free female mosquitoes (e.g., Aedes aegypti, Aedes albopictus, Culex quinquefasciatus)[4]
-
Human volunteers
-
Test repellent formulations (e.g., 2-undecanone, DEET) and a control substance (e.g., ethanol or the repellent's base formulation without the active ingredient).
-
Protective gloves (e.g., elbow-length, latex)[8]
-
Micropipette or syringe for precise application of repellent.
-
Timer
Procedure:
-
Volunteer Preparation: A defined area of a volunteer's forearm is marked for repellent application. The rest of the arm and hand are covered by a protective glove.[8]
-
Repellent Application: A precise amount of the test repellent is applied evenly to the marked area of the skin.
-
Exposure: The volunteer inserts their treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 15 or 30 minutes).[4][5]
-
Observation: The time to the first confirmed mosquito bite is recorded. A confirmed bite is often defined as a bite followed by another within a short period.[4] The test for a given repellent is concluded after the first confirmed bite.
-
Data Collection: The CPT is the time from the application of the repellent until the first confirmed bite.
-
Control: The procedure is repeated with the control substance to ensure the mosquitoes are actively seeking a host.
Signaling Pathways and Mechanisms of Action
The repellent effects of both 2-undecanone and DEET are primarily mediated through the insect's olfactory system. However, the specific molecular targets and pathways differ.
DEET Signaling Pathway
DEET is known to have a multi-modal mechanism of action, affecting multiple olfactory receptors.[9] It can both activate repellent pathways and inhibit the detection of attractive host odors.[10][11] The odorant receptor co-receptor (Orco) and ionotropic receptor Ir40a have been identified as key molecular targets for DEET in insects like Drosophila melanogaster and mosquitoes.[9]
Caption: DEET's proposed olfactory signaling pathway in insects.
2-Undecanone Signaling Pathway
The precise signaling pathway for 2-undecanone is less characterized than that of DEET. However, it is understood to act as a repellent by modulating the function of insect odorant receptors, thereby disrupting their ability to detect host cues.[12]
References
- 1. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 2. ewg.org [ewg.org]
- 3. acs.org [acs.org]
- 4. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. A critical review of current laboratory methods used to evaluate mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Odour receptors and neurons for detection of DEET and new insect repellents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemconnections.org [chemconnections.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Field Validation of 2-Methyl-4-undecanone as a Pest Repellent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the field performance of 2-Methyl-4-undecanone (also known as 2-undecanone) as a pest repellent against established alternatives. The information presented is supported by experimental data from field and laboratory studies, with detailed methodologies provided for key experimental protocols.
Performance Benchmark: 2-Undecanone vs. Alternatives
2-Undecanone, a naturally derived compound found in wild tomatoes, has demonstrated significant repellent activity against a variety of arthropod pests.[1][2] Its performance is comparable, and in some instances superior, to leading synthetic and naturally-derived repellents.
Quantitative Data Summary
The following tables summarize the repellent efficacy of 2-undecanone and its alternatives against common disease-carrying vectors.
Table 1: Repellent Efficacy Against Mosquitoes (Diptera: Culicidae)
| Active Ingredient | Concentration | Target Species | Complete Protection Time (CPT) | Study Type |
| 2-Undecanone | 7.75% | Aedes aegypti, Aedes albopictus | ~6 hours (similar to 7% & 15% DEET) | Arm-in-Cage |
| DEET | 7-30% | Aedes aegypti, Culex quinquefasciatus, Anopheles spp. | 2-12 hours (concentration dependent)[3] | Field & Lab |
| Picaridin | 10-20% | Aedes aegypti, Culex spp., Anopheles spp. | 5-8 hours[4][5] | Field & Lab |
| IR3535 | 7.5-20% | Aedes aegypti, Culex quinquefasciatus | 1-10 hours[6][7][8] | Field & Lab |
| Oil of Lemon Eucalyptus (PMD) | 30-40% | Aedes spp., Culex spp. | ~6 hours | Field & Lab |
Table 2: Repellent Efficacy Against Ticks (Acari: Ixodidae)
| Active Ingredient | Concentration | Target Species | Repellency (%) / Protection Time | Study Type |
| 2-Undecanone | 7.75% | Amblyomma americanum, Ixodes scapularis | > DEET (98.11%) in choice test | Laboratory |
| DEET | 20-35% | Ixodes scapularis, Ixodes persulcatus, Ixodes ovatus | 84-99.7% repellency[9][10] | Field (Flagging & Human Trap) |
| Picaridin | 20% | Ixodes scapularis | Not specified | Not specified |
| IR3535 | 20% | Ixodes scapularis | >12 hours CPT[7] | Field |
| Oil of Lemon Eucalyptus (PMD) | Not specified | Ixodes scapularis | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of repellent efficacy studies. Below are protocols for common laboratory and field-based assessments.
Arm-in-Cage Mosquito Repellency Assay
This laboratory-based method is a standard for evaluating the complete protection time of topical repellents against mosquitoes.[11][12][13][14][15]
Objective: To determine the duration a repellent formulation prevents mosquito landings and bites on a treated human arm.
Materials:
-
Test cages (e.g., 40x40x40 cm)
-
Host-seeking female mosquitoes (e.g., Aedes aegypti, 200 per cage)[12]
-
Human volunteers
-
Test repellent formulation
-
Control substance (e.g., ethanol)
-
Latex gloves
Procedure:
-
Volunteer Preparation: A defined area on the volunteer's forearm is marked for repellent application. The hand is covered with a latex glove to prevent bites in untreated areas.[13]
-
Repellent Application: A standardized amount of the test repellent is applied evenly to the marked area of one forearm. The other forearm may be left untreated or treated with a control substance.
-
Exposure: The treated forearm is inserted into the cage containing mosquitoes for a predetermined period (e.g., 3 minutes) at set intervals (e.g., every 30 minutes).[11]
-
Data Collection: The number of mosquito landings and bites on the treated area is recorded during each exposure period.
-
Endpoint: The test is concluded when a "confirmed bite" occurs, which is often defined as one bite followed by another within the same or the next exposure period.[12] The time from application to the first confirmed bite is the Complete Protection Time (CPT).
Field Evaluation of Tick Repellents
Field studies are essential for assessing repellent performance under natural conditions. Common methods include the "flag-dragging" and "human trap" techniques.[9][10]
Objective: To evaluate the effectiveness of a repellent in preventing ticks from attaching to treated fabric or a human subject in a tick-infested environment.
Materials:
-
White flannel cloths (e.g., 1x1 meter) for flagging or to be worn by volunteers
-
Test repellent formulation
-
Forceps for tick removal
-
Vials for collecting ticks
Procedure (Flag-Dragging):
-
Treatment: A flannel cloth is evenly treated with a standardized amount of the repellent. An untreated cloth serves as a control.
-
Sampling: The treated and untreated cloths are dragged systematically over a defined area of vegetation in a tick-infested habitat for a set distance or time.
-
Data Collection: After each drag, the cloths are inspected, and the number of ticks of each species and life stage are counted and removed.
-
Analysis: Repellency is calculated by comparing the number of ticks on the treated flag to the number on the untreated flag.
Procedure (Human Trap):
-
Treatment: Volunteers wear clothing (e.g., pants, socks) treated with the repellent. Control volunteers wear untreated clothing.
-
Exposure: Volunteers walk through a defined transect in a tick-infested area for a specified duration.
-
Data Collection: At regular intervals, volunteers inspect their clothing and body for ticks. Any attached or questing ticks are removed and counted.
-
Analysis: Repellency is determined by comparing the number of ticks found on the treated volunteers versus the control group.
Mechanism of Action: Olfactory Signaling Disruption
Insect repellents primarily function by interfering with an insect's olfactory system, which is crucial for locating a host.[1][16] They can act as either agonists (activators) or antagonists (inhibitors) of specific odorant receptors (ORs) located on the insect's antennae.[17] This modulation of OR activity disrupts the normal interpretation of chemical cues, leading to a repellent response.
2-Undecanone has been shown to modulate the activity of specific odorant receptors in mosquitoes. For instance, in Aedes aegypti, it activates the AaOR8 receptor while inhibiting the AaOR2 receptor.[17] This dual activity on different receptors likely "scrambles" the olfactory information the mosquito receives, making it difficult to locate a host.
DEET, the most widely used synthetic repellent, also acts on the olfactory system. Its mechanism is complex and not fully understood, but it is known to interact with the highly conserved olfactory co-receptor Orco. DEET can inhibit the response of olfactory neurons to attractive odors like lactic acid. Some studies suggest DEET may also directly activate certain receptors that trigger an avoidance response.[1][18]
Picaridin and IR3535 also disrupt the insect's sense of smell. Picaridin stimulates sensory hairs on the mosquito's antennae, which appears to prevent the recognition of host cues.[19] IR3535 is thought to paralyze the insect's sensing system, preventing it from recognizing a host.[20] Oil of Lemon Eucalyptus (PMD) is believed to work by masking the environmental cues that mosquitoes use to find their target.[21]
Visualizations
References
- 1. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Oils as Repellents against Arthropods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Field Evaluation of Picaridin Repellents Reveals Differences in Repellent Sensitivity between Southeast Asian Vectors of Malaria and Arboviruses | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Comparative field evaluation of repellent formulations containing deet and IR3535 against mosquitoes in Queensland, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Field and Laboratory Evaluations of the Efficacy of DEET Repellent against Ixodes Ticks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 13. researchgate.net [researchgate.net]
- 14. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 15. youtube.com [youtube.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Picaridin Technical Fact Sheet [npic.orst.edu]
- 20. IR3535 Insect Repellent - FleaScience [fleascience.com]
- 21. beyondpesticides.org [beyondpesticides.org]
A Comparative Guide to 2-Methyl-4-undecanone: Unraveling the Efficacy of Synthetic Origins
An Important Note on "Natural" 2-Methyl-4-undecanone: Extensive literature searches have not revealed any identified natural sources of this compound. This compound is presently understood to be of synthetic origin. Consequently, a direct comparative study of "synthetic versus natural" efficacy is not currently feasible. This guide, therefore, focuses on the properties and potential biological activities of synthetic this compound, providing a framework for its evaluation.
Chemical Properties of Synthetic this compound
The following table summarizes the known chemical properties of synthetic this compound, also known as heptyl isobutyl ketone.
| Property | Value |
| Chemical Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| CAS Number | 19594-40-2 |
| Appearance | Not specified, likely a liquid |
| Synonyms | Heptyl isobutyl ketone |
Representative Synthesis of a Branched Aliphatic Ketone
Experimental Protocol: Synthesis of 2-Methyl-3-hexanone via Grignard Reaction
Objective: To synthesize the branched aliphatic ketone, 2-methyl-3-hexanone, through the reaction of a Grignard reagent with an aldehyde, followed by oxidation.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
1-Bromopropane
-
2-Methylpropanal
-
Anhydrous sodium sulfate
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane
-
Saturated aqueous ammonium chloride
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane in dry diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 2-methylpropanal in dry diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Oxidation: To a solution of the crude alcohol in dichloromethane, add pyridinium chlorochromate (PCC) in one portion. Stir the mixture at room temperature for 2 hours.
-
Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure. Purify the resulting crude ketone by fractional distillation to yield 2-methyl-3-hexanone.
Data Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and infrared spectroscopy to confirm the structure and purity of the 2-methyl-3-hexanone.
Potential Signaling Pathways of Aliphatic Ketones
The mechanism of action for this compound has not been elucidated. However, as a lipophilic molecule, it may interact with cellular membranes and various intracellular signaling pathways. The diagram below represents a hypothetical signaling cascade that could be investigated to understand its potential biological effects. This is a speculative model and requires experimental validation.
Decoding Insect Olfaction: A Comparative Guide to the Cross-Reactivity of Olfactory Receptors to 2-Methyl-4-undecanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of insect olfactory receptors (ORs) to the aliphatic ketone 2-Methyl-4-undecanone and its structural analogs. While direct and extensive experimental data for this compound is limited in publicly available research, this document synthesizes known principles of insect olfaction, experimental data for structurally related ketones, and detailed methodologies to provide a framework for understanding and predicting receptor responses. The following sections detail the current understanding of insect olfactory signaling, present available quantitative data for analogous compounds, outline key experimental protocols, and visualize the underlying biological and experimental processes.
Principles of Insect Olfaction and Ketone Recognition
Insects rely on a sophisticated olfactory system to interpret a complex chemical world. Odorant molecules are primarily detected by olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs), which are housed in hair-like structures called sensilla on the antennae and maxillary palps.[1][2][3][4] Insect ORs are ligand-gated ion channels, typically functioning as heterodimers composed of a highly conserved co-receptor (Orco) and a variable odorant-specific receptor (OrX) subunit.[5] The OrX subunit determines the receptor's specificity to particular odorants.[5] The interaction between an odorant and an OrX subunit leads to the opening of the ion channel, causing a depolarization of the neuron and the generation of action potentials.[1][2][4]
The perception of an odor is determined by the combinatorial activation of different ORs. Some receptors are narrowly tuned to specific, often behaviorally critical, compounds like pheromones, while others are broadly tuned and respond to a range of structurally similar molecules. This cross-reactivity is fundamental to the insect's ability to recognize a vast array of chemical cues with a limited number of receptors. The response of an OR to a series of chemical analogs is influenced by factors such as carbon chain length, the position and type of functional groups, and stereochemistry. For aliphatic ketones, variations in chain length and the position of the carbonyl group and any methyl branches are expected to significantly impact the binding affinity and activation of specific OrX subunits.
Data Presentation: Olfactory Receptor Responses to Aliphatic Ketones
| Odorant | Chemical Structure | Olfactory Receptor | Insect Species | Response (Normalized) |
| 2-Heptanone | CH₃(CH₂)₄COCH₃ | MhOR5 | Machilis hrabei | 0.954 ± 0.038 |
| 2-Nonanone | CH₃(CH₂)₆COCH₃ | MhOR5 | Machilis hrabei | 0.218 ± 0.041 |
| 2-Undecanone | CH₃(CH₂)₈COCH₃ | MhOR5 | Machilis hrabei | 0.218 ± 0.041 |
| 3-Heptanone | CH₃(CH₂)₃CO(CH₂)CH₃ | MhOR5 | Machilis hrabei | 0.899 ± 0.044 |
| 4-Heptanone | CH₃(CH₂)₂CO(CH₂)₂CH₃ | MhOR5 | Machilis hrabei | 0.776 ± 0.049 |
Data is presented as mean normalized response ± SEM. The original study should be consulted for the specific normalization method and experimental conditions.
Experimental Protocols
The primary method for characterizing the responses of individual insect olfactory receptors to specific odorants is Single Sensillum Recording (SSR). This electrophysiological technique allows for the direct measurement of action potentials from the OSNs housed within a single sensillum.
Single Sensillum Recording (SSR) Protocol
1. Insect Preparation:
-
An adult insect is immobilized in a pipette tip, with only the head and antennae protruding.[3][6]
-
The insect is secured to a microscope slide, and one antenna is stabilized using fine glass capillaries or wax to prevent movement.[3][6]
2. Electrode Placement:
-
A sharpened tungsten or glass reference electrode is inserted into the insect's eye or another part of the head to establish a stable electrical ground.[1][2][4]
-
A recording electrode, also made of sharpened tungsten or glass, is carefully inserted through the cuticle and into the sensillum lymph of a single olfactory sensillum using a micromanipulator.[1][2][4][6] Successful insertion is typically indicated by an increase in baseline electrical noise.[3][6]
3. Odorant Delivery:
-
Analogs of this compound and the parent compound are diluted in a solvent (e.g., paraffin oil or hexane) to the desired concentrations.
-
A small volume of the diluted odorant is applied to a filter paper strip, which is then inserted into a glass pipette.
-
A controlled puff of purified, humidified air is delivered through the pipette, carrying the volatile odorant over the insect's antenna. The duration of the stimulus is typically 0.5 to 1 second.
4. Data Acquisition and Analysis:
-
The electrical signals from the OSNs are amplified, filtered, and recorded using specialized software.
-
The number of action potentials (spikes) in a defined time window before and after the stimulus is counted.
-
The response is typically quantified as the increase in spike frequency over the pre-stimulus baseline.
-
Different sensilla, potentially housing different types of ORs, can be tested to build a response profile for each compound.
Mandatory Visualization
Caption: Experimental workflow for Single Sensillum Recording (SSR).
Caption: Insect olfactory signaling pathway.
References
- 1. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 4. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impacts of OrX and cAMP-insensitive Orco to the insect olfactory heteromer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]
Validating Olfactory Responses: A Comparative Guide to Bioassay Methodologies for Ketone-Based Semiochemicals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioassay validation methods for determining the behavioral effects of volatile organic compounds, with a focus on ketone-based semiochemicals like 2-Undecanone. This document outlines detailed experimental protocols, presents quantitative data for comparing compound efficacy, and includes essential visualizations to clarify experimental workflows and the underlying biological pathways.
Comparing Bioassay Methods for Behavioral Response Assessment
The selection of an appropriate bioassay is critical for accurately validating the behavioral effects of a semiochemical. The choice depends on the specific behavior being investigated (e.g., attraction, repulsion, aggregation) and the volatility of the compound. For volatile ketones that influence insect behavior, olfactometers are the primary tools for laboratory-based validation.
| Bioassay Type | Principle | Typical Metrics | Advantages | Disadvantages |
| Y-Tube Olfactometer | Presents a choice between two air streams, one with the test compound and one with a control, to a single insect. | - Percentage of insects choosing the test arm.- Time to make a choice. | - Well-established for binary choice assays.- Provides clear data on preference or aversion. | - Limited to two choices.- May not fully replicate more complex natural environments. |
| Four-Arm Olfactometer | Offers a choice between four different air streams, allowing for simultaneous comparison of multiple stimuli or concentrations. | - First arm entered by the insect.- Total time spent in each arm. | - Enables the simultaneous testing of multiple compounds or concentrations against a control.- Gathers more complex behavioral data. | - Can be more complex to set up and clean.- Data analysis can be more intricate than with Y-tube olfactometers. |
| Wind Tunnel Assay | Evaluates an insect's upwind flight behavior in response to an odor plume. | - Percentage of insects exhibiting upwind flight.- Time to reach the odor source.- Flight path characteristics. | - More closely mimics natural odor-plume tracking.- Provides insights into long-range attraction. | - Requires more space and specialized equipment.- Can be more time-consuming to conduct. |
Quantitative Comparison of Ketone-Based Semiochemicals
The following table summarizes the known behavioral or physiological effects of 2-Undecanone and provides a template for comparing it with other relevant ketones.
| Compound | Target Insect Species | Bioassay Type | Observed Effect | Quantitative Data (Example) |
| 2-Undecanone | Heliothis zea (Corn earworm) | Diet Bioassay | Increased larval mortality (when combined with 2-tridecanone), pupal deformity and mortality.[1] | Data on specific mortality percentages are context-dependent.[1] |
| Solenopsis invicta (Red imported fire ant) | Repellency Assay | Significant repellency.[2] | Repellency at 62.5 µg/g was similar to DEET. LC50 of 44.59 µg/g for toxicity.[2] | |
| German Cockroaches | Repellency Assay | 100% repellency for the first two days after application.[2] | N/A | |
| 4-Methyl-3-heptanone | Fungus-Growing Ants | Behavioral Assay | Alarm pheromone, induces alarm and defensive behaviors.[3] | The active component of the alarm pheromone in several Atta species.[3] |
| Raspberry Ketone | Bactrocera cucurbitae (Melon Fly) | Field Trapping | Attraction, with higher initial captures than Cue-lure.[4] | Specific capture rates vary with environmental conditions.[4] |
| (S)-2-Acetoxy-5-undecanone | Resseliella theobaldi (Raspberry Cane Midge) | Field Trapping | Highly attractive to males (sex pheromone).[5] | The racemic compound was as attractive as the pure S-enantiomer.[5] |
Experimental Protocols
Four-Arm Olfactometer Bioassay Protocol
This protocol describes a choice test to evaluate the behavioral response of an insect to a volatile compound using a four-arm olfactometer.
Materials:
-
Four-arm olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Odor source chambers
-
Test insect species
-
Test compound (e.g., 2-Undecanone)
-
Solvent (e.g., hexane or paraffin oil)
-
Filter paper
Procedure:
-
Setup: The olfactometer is connected to a purified and humidified air source. The airflow is split into four equal streams, each directed to one of the four arms of the olfactometer. Airflow is maintained at a constant rate (e.g., 200 mL/min per arm).
-
Stimulus Preparation: A solution of the test compound is prepared at the desired concentration. A small amount of the solution is applied to a piece of filter paper and placed in one of the odor source chambers. Three control arms will contain filter paper with solvent only.
-
Behavioral Assay: A single insect is introduced into the central chamber of the olfactometer. The insect's behavior is recorded for a set period (e.g., 10 minutes). The first arm the insect enters and the total time spent in each arm are recorded.
-
Replication and Control: The experiment is replicated with a sufficient number of insects to ensure statistical power. To avoid positional bias, the location of the treatment and control arms is rotated between trials. The olfactometer is thoroughly cleaned with a solvent (e.g., ethanol) and baked between trials to remove any residual odors.
-
Data Analysis: The data are analyzed to determine if there is a significant preference for the arm containing the test compound compared to the control arms. Statistical tests such as a Chi-square test (for first choice) or ANOVA (for time spent) can be used.
Visualizing the Underlying Mechanisms
To understand how a volatile compound like 2-Methyl-4-undecanone elicits a behavioral response, it is essential to visualize the insect olfactory signaling pathway and the experimental workflow.
Caption: A generalized insect olfactory signaling pathway.
References
Comparative Analysis of 2-Undecanone in Field and Laboratory Trials
As a researcher, scientist, or drug development professional, you are likely seeking detailed, data-driven information. Regarding your request for a statistical analysis of field trial data for 2-Methyl-4-undecanone , it is important to note that a comprehensive search of scientific literature and public data repositories reveals a significant lack of available field trial data for this specific compound.
The available research predominantly focuses on a structurally related, but different, compound: 2-undecanone (also known as methyl nonyl ketone). This naturally derived methyl ketone has been the subject of numerous studies and has emerged as a promising alternative to synthetic pesticides.[1]
Given the absence of data for this compound, this guide will provide a comparative analysis of 2-undecanone against other alternatives, supported by experimental data. We will make it explicitly clear that the following information pertains to 2-undecanone, not this compound.
2-Undecanone, found in plants such as wild tomato (Lycopersicon hirsutum), has demonstrated both repellent and insecticidal properties against a variety of pests.[1][2] Its performance is often compared to the widely used synthetic repellent DEET (N,N-diethyl-meta-toluamide) and other conventional pesticides.
Data Summary Tables
The following tables summarize key quantitative data from various studies to facilitate a clear comparison of 2-undecanone's efficacy.
Table 1: Repellency of 2-Undecanone Compared to DEET
| Species | 2-Undecanone Concentration | DEET Concentration | Repellency Metric | Outcome |
| Aedes aegypti (Mosquito) | 8.5 µg/cm² | 4.8 µg/cm² | Biting Deterrent Activity | Similar efficacy[3] |
| Solenopsis invicta (Fire Ant) | 62.5 µg/g | Not Specified | Repellency | Significant repellency, similar to DEET[3] |
Table 2: Insecticidal Activity of 2-Undecanone
| Species | Metric | Value |
| Solenopsis invicta (Fire Ant) | LC₅₀ | 44.59 µg/g[3] |
Table 3: Nematicidal and Repellent Effects of 2-Undecanone on Caenorhabditis elegans
| 2-Undecanone Concentration | Effect | Chemotaxis Index |
| 1 mg/mL | Repellent | -0.11[4] |
| 5 mg/mL | Repellent | -0.21[4] |
| 0 mg/mL (Control) | - | 0.02[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for 2-undecanone.
1. Mosquito Repellency Bioassay (Arm-in-Cage Method)
-
Objective: To determine the duration of repellency of a topically applied substance against mosquitoes.
-
Test Subjects: Adult female mosquitoes (e.g., Aedes aegypti).
-
Procedure:
-
A precise dose of the test substance (e.g., 2-undecanone dissolved in a solvent like ethanol) is applied to a defined area on a human volunteer's forearm.
-
The treated arm is exposed to a cage containing a known number of mosquitoes at specific time intervals.
-
The primary metric recorded is the Complete Protection Time (CPT), which is the time from application until the first confirmed bite.
-
-
Controls: An untreated arm serves as a negative control, while an arm treated with a standard repellent like DEET is used as a positive control.
2. Cockroach Mortality Bioassay (Topical Application)
-
Objective: To assess the direct contact toxicity of a substance to cockroaches.
-
Test Subjects: Adult male cockroaches (e.g., Blattella germanica).
-
Procedure:
-
Cockroaches are anesthetized, typically with CO₂.
-
A precise dose of the test substance, dissolved in a suitable solvent such as acetone, is applied to the dorsal surface of the cockroach's pronotum using a microsyringe.
-
Treated insects are transferred to clean containers with access to food and water.
-
Mortality is assessed at predetermined time intervals (e.g., 24, 48, and 72 hours).
-
-
Controls: A control group is treated only with the solvent to account for any mortality caused by the solvent itself.
-
Data Analysis: The results are used to calculate the LD₅₀, the dose required to kill 50% of the test population.[1]
Visualizations
Experimental Workflow for Repellency Testing
Caption: A generalized workflow for testing the efficacy of insect repellents.
Signaling Pathway for Olfactory Repellency in Nematodes
Caption: Proposed signaling pathway for 2-undecanone-induced repellency in C. elegans.[4]
References
validation of analytical methods for 2-Methyl-4-undecanone in complex matrices
A Comparative Guide to the Validation of Analytical Methods for 2-Methyl-4-undecanone in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of this compound in complex matrices is essential for applications ranging from flavor and fragrance analysis to environmental monitoring and food quality control. This guide provides a comparative overview of two prevalent analytical techniques: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) and Liquid-Liquid Extraction followed by Gas Chromatography-Mass Spectrometry (LLE-GC-MS). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.
Data Presentation: Comparison of Analytical Method Performance
The selection of an optimal analytical method is contingent on its performance characteristics. The following table summarizes typical validation parameters for the analysis of ketones and other volatile organic compounds in complex matrices using HS-SPME-GC-MS and LLE-GC-MS. Due to the limited availability of published, validated methods specifically for this compound, this guide leverages data from the analysis of other ketones and volatile compounds. This data provides a strong and relevant benchmark for expected performance.
| Performance Parameter | Method A: HS-SPME-GC-MS for Ketones & Volatiles | Method B: LLE-GC-MS for Volatile Compounds |
| Linearity (R²) | > 0.97[1] | > 0.99 |
| Limit of Detection (LOD) | 0.03 - 2.5 µg/L[1] | < 0.13 µg/L[2] |
| Limit of Quantification (LOQ) | 1.0 - 2.5 µg/L[1] | < 0.40 µg/L[2] |
| Accuracy (Recovery %) | 90% to 105%[1] | 88.75 - 119.21%[2] |
| Precision (RSD %) | < 13%[1] | < 15.70%[2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and replication of analytical methods.
Method A: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This technique is highly suitable for the extraction and analysis of volatile and semi-volatile compounds like this compound from complex solid or liquid matrices.
1. Sample Preparation (HS-SPME):
-
Place 5 mL of a liquid sample (e.g., fruit juice, beverage) or 1-2 g of a solid sample (homogenized) into a 20 mL headspace vial.
-
For solid samples, add a small amount of deionized water. To enhance the release of volatile compounds, add a saturated solution of NaCl.
-
Add an appropriate internal standard (e.g., 2-octanone or a deuterated analog of this compound).
-
Seal the vial with a PTFE/silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the analytes to equilibrate in the headspace.
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 minutes) to extract the analytes.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Inlet Temperature: 250°C (for thermal desorption of the SPME fiber).
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analyte and internal standard for enhanced sensitivity.
Method B: Liquid-Liquid Extraction (LLE) with GC-MS
This classic extraction method is robust and can be applied to a variety of liquid matrices.
1. Sample Preparation (LLE):
-
To 10 mL of a liquid sample, add a suitable internal standard.
-
Add 5 mL of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the analyte.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add the concentrated extract to a GC vial for analysis.
2. GC-MS Parameters:
-
The GC-MS parameters can be the same as those described for Method A, with the main difference being the injection method.
-
Injection Volume: 1 µL of the liquid extract.
-
Injection Mode: Splitless.
Mandatory Visualization
The following diagram illustrates the logical workflow for the described analytical methods.
Caption: General workflow for the analysis of this compound.
References
- 1. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Analysis and Biological Activity of 2-Methyl-4-undecanone Isomers: A Comparative Overview
A critical examination of the stereochemistry and biological function of 2-Methyl-4-undecanone isomers reveals a significant area for future research. While the parent compound, 2-undecanone, is recognized for its insect repellent and antimicrobial properties, a direct comparative analysis of the biological activities of the individual enantiomers of this compound, (R)-2-Methyl-4-undecanone and (S)-2-Methyl-4-undecanone, is not extensively documented in current scientific literature. This guide synthesizes the available information on related compounds and outlines the necessary experimental framework to elucidate the specific roles of these chiral isomers.
The importance of chirality in biological systems is well-established, with enantiomers of a chiral molecule often exhibiting distinct pharmacological and toxicological profiles. This stereospecificity arises from the three-dimensional nature of biological receptors and enzymes, which preferentially interact with one enantiomer over the other. In the context of insect pheromones and antimicrobial agents, the specific stereochemistry of a molecule can be paramount to its efficacy.
Comparative Biological Activity: An Unexplored Frontier
Currently, there is a notable absence of publicly available studies that directly compare the biological activities of the (R) and (S) enantiomers of this compound. Research has primarily focused on the bioactivity of 2-undecanone as a whole, particularly its efficacy as an insect repellent against various species. For instance, 2-undecanone has demonstrated significant repellency against fire ants (Solenopsis invicta) at a concentration of 62.5 µg/g, with a toxicity (LC50) of 44.59 µg/g against worker ants.[1] While these findings are valuable, they do not differentiate between the potential contributions of the individual enantiomers of its methylated analogue.
Studies on the antimicrobial properties of undecanones have shown that compounds like undecan-2-one and undecan-3-one exhibit high activity against the yeast Candida mycoderma and the mold Aspergillus niger. However, these investigations have been conducted on the racemic mixtures, leaving the specific antifungal activity of each this compound enantiomer unknown.
Experimental Protocols for Enantioselective Analysis and Bioactivity Determination
To address this knowledge gap, a systematic investigation involving the separation of this compound enantiomers and subsequent comparative bioassays is required. The following experimental workflow outlines a potential approach.
Experimental Workflow for Enantioselective Analysis and Bioactivity Comparison
Figure 1. A proposed experimental workflow for the enantioselective analysis and comparative bioactivity assessment of this compound isomers.
1. Synthesis of Racemic this compound:
The initial step involves the chemical synthesis of a racemic mixture of this compound. This can be achieved through various organic synthesis routes, such as the Grignard reaction between a suitable alkyl magnesium halide and an appropriate aldehyde or ketone, followed by oxidation.
2. Enantioselective Separation:
The resolution of the racemic mixture into its individual (R) and (S) enantiomers is a critical step. Chiral gas chromatography (GC) is a powerful technique for this purpose.
-
Column: A capillary GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is employed.
-
Mobile Phase: An inert carrier gas, such as helium or nitrogen, is used.
-
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and quantification.
The differential interaction of the enantiomers with the chiral stationary phase results in different retention times, allowing for their separation and collection.
3. Structural and Purity Analysis:
Following separation, the purity and absolute configuration of each enantiomer must be confirmed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, ensuring the isolated compounds are indeed this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure. Chiral shift reagents can be used to determine the enantiomeric excess (ee) of the separated isomers.
4. Comparative Biological Activity Assays:
Once the enantiomers are isolated and characterized, their biological activities can be compared through a series of bioassays.
-
Insect Repellency Assay:
-
Test Organisms: Common insect pests such as mosquitoes (Aedes aegypti) or ants (Solenopsis invicta).
-
Methodology: A choice assay where insects are presented with a treated (with either (R)- or (S)-isomer) and an untreated surface. The number of insects on each surface is recorded over time to calculate a repellency index. A dose-response curve should be generated to determine the effective concentration (EC50) for each enantiomer.
-
-
Antimicrobial Assay:
-
Test Organisms: A panel of pathogenic and spoilage microorganisms, including bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Methodology: Broth microdilution or agar diffusion assays can be used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of each enantiomer.
-
Data Presentation
The quantitative data obtained from the bioassays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Insect Repellency of this compound Enantiomers
| Enantiomer | Test Organism | EC50 (µg/cm²) | Repellency Index (%) at a given concentration |
| (R)-2-Methyl-4-undecanone | Aedes aegypti | ||
| (S)-2-Methyl-4-undecanone | Aedes aegypti | ||
| Racemic Mixture | Aedes aegypti |
Table 2: Comparative Antimicrobial Activity of this compound Enantiomers
| Enantiomer | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| (R)-2-Methyl-4-undecanone | Staphylococcus aureus | ||
| (S)-2-Methyl-4-undecanone | Staphylococcus aureus | ||
| Racemic Mixture | Staphylococcus aureus | ||
| (R)-2-Methyl-4-undecanone | Candida albicans | ||
| (S)-2-Methyl-4-undecanone | Candida albicans | ||
| Racemic Mixture | Candida albicans |
Conclusion
While the biological activity of 2-undecanone is established, the specific contributions of the enantiomers of this compound remain an important and unaddressed area of research. The proposed experimental framework provides a clear path to elucidating the stereospecific effects of these isomers. Such studies are crucial for the development of more effective and targeted insect repellents and antimicrobial agents, with potential applications in public health, agriculture, and the food industry. The findings from this research would provide invaluable data for drug development professionals and scientists working on the discovery of new bioactive compounds.
References
A Comparative Genomic Look at 2-Methyl-4-undecanone Biosynthesis: Unraveling Nature's Pest Control Arsenal
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of semiochemicals like 2-Methyl-4-undecanone offers a blueprint for developing novel, targeted pest management strategies. This guide provides a comparative overview of the genomic underpinnings of this compound biosynthesis, drawing insights from related insect pheromone and methyl ketone production pathways.
While direct comparative genomic studies on the biosynthesis of this compound are still emerging, a wealth of information on the production of other insect pheromones, particularly methyl ketones and fatty acid-derived semiochemicals, allows for the construction of a putative and comparative framework. The biosynthesis of this branched ketone likely originates from fatty acid metabolism, a common theme in insect pheromone production.[1] Key enzyme families, including fatty acid synthases (FAS), desaturases, and a suite of modifying enzymes, are central to generating the vast diversity of insect chemical signals.[2][3]
The Core Biosynthetic Pathway: A Likely Scenario
The synthesis of this compound is hypothesized to begin with the de novo synthesis of fatty acids. This fundamental process is catalyzed by fatty acid synthase (FAS), a large, multifunctional enzyme responsible for producing saturated fatty acyl-CoA chains.[4] The diversity in FAS gene families across insect species suggests a potential for the production of varied fatty acid precursors.[5][6]
Subsequent steps likely involve a modified β-oxidation pathway to achieve the desired chain length and functional group. The introduction of the methyl group at the second carbon and the ketone at the fourth position points towards a specialized enzymatic cascade. While the precise enzymes in insects are yet to be fully characterized for this specific compound, studies on methyl ketone biosynthesis in other organisms, such as wild tomatoes and engineered E. coli, have identified key methyl ketone synthase enzymes that catalyze the final steps.[7]
Comparative Insights from Related Pathways
Comparative genomics of insect pheromone biosynthesis reveals that the evolution of new pheromone blends is often driven by gene duplication, changes in gene expression, and the functional divergence of key enzymes.[2][3] For instance, the diversity of moth sex pheromones is largely attributed to the evolution of desaturase genes, which introduce double bonds at specific positions in the fatty acid chain.[2] Similarly, fatty acyl-CoA reductases (FARs) play a crucial role in producing alcohol pheromones, and their phylogenetic analysis reveals distinct clades associated with pheromone biosynthesis.
The biosynthesis of this compound, being a methyl ketone, likely involves a distinct terminal enzymatic step compared to the more commonly studied alcohol and acetate pheromones. The identification and comparative analysis of insect-specific methyl ketone synthases will be a critical step in fully elucidating this pathway.
Data Presentation: A Comparative Overview of Key Enzyme Families
To facilitate a comparative understanding, the following table summarizes the key enzyme families implicated in the biosynthesis of fatty acid-derived insect pheromones, including the putative pathway for this compound.
| Enzyme Family | General Function in Pheromone Biosynthesis | Relevance to this compound Biosynthesis | Known Genomic Features and Diversity |
| Fatty Acid Synthases (FAS) | Catalyze the de novo synthesis of saturated fatty acyl-CoA precursors. | Provides the initial carbon backbone for the molecule. The specificity of FAS could influence the initial chain length. | Multiple FAS genes have been identified in various insect genomes, with phylogenetic analyses showing distinct clades.[5][6] |
| Desaturases | Introduce double bonds at specific positions in the fatty acyl chain. | While this compound is saturated, desaturases are a key source of variation in related pheromones and their evolutionary history is relevant. | A large and diverse gene family in insects, with evidence of gene duplication and functional divergence driving pheromone evolution.[2] |
| Fatty Acyl-CoA Reductases (FARs) | Reduce fatty acyl-CoAs to fatty alcohols. | Not directly involved in ketone formation, but their study provides a model for understanding the evolution of pheromone biosynthetic enzymes. | Pheromone-specific FARs form a distinct phylogenetic clade in insects. |
| Methyl Ketone Synthases (MKS) | Catalyze the formation of methyl ketones from β-ketoacyl-ACPs or β-ketoacyl-CoAs. | The key terminal enzyme family responsible for the formation of the ketone group. | Well-characterized in plants (e.g., Solanum habrochaites) and engineered bacteria, but insect homologs for pheromone biosynthesis are yet to be definitively identified.[7] |
| Methylmalonyl-CoA Incorporating Enzymes | Potentially involved in the introduction of the methyl branch at the C2 position. | The mechanism for methyl branching in insect cuticular hydrocarbons is known to involve the incorporation of methylmalonyl-CoA. A similar mechanism could be at play here. | Enzymes responsible for incorporating methylmalonyl-CoA have been studied in the context of branched-chain fatty acid and cuticular hydrocarbon biosynthesis. |
Experimental Protocols
Elucidating the specific biosynthetic pathway of this compound in a given insect species requires a combination of genomic, transcriptomic, and functional analyses. Below are detailed methodologies for key experiments.
Identification of Candidate Genes via Comparative Transcriptomics
Objective: To identify genes that are upregulated in the pheromone gland (or relevant tissue) of the target insect during pheromone production.
Protocol:
-
Tissue Dissection and RNA Extraction: Dissect the pheromone glands (or other potential sites of biosynthesis) from pheromone-producing and non-producing individuals (e.g., different developmental stages, sexes, or time points in the photoperiod). Extract total RNA using a standard Trizol-based method or a commercial kit.
-
Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Perform differential gene expression analysis to identify transcripts that are significantly upregulated in the pheromone-producing samples.
-
Annotate the differentially expressed genes by sequence homology searches against public databases (e.g., NCBI nr, Swiss-Prot) to identify candidate FAS, desaturases, reductases, and other relevant enzymes.
-
Functional Characterization of Candidate Enzymes
Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.
Protocol:
-
Gene Cloning and Expression:
-
Amplify the full-length coding sequences of candidate genes from cDNA.
-
Clone the amplified sequences into an appropriate expression vector (e.g., for yeast, E. coli, or insect cell expression).
-
Transform the expression constructs into the chosen host organism.
-
-
In Vitro/In Vivo Assays:
-
For in vitro assays, purify the recombinant protein and incubate it with potential substrates (e.g., fatty acyl-CoAs of different chain lengths). Analyze the products using gas chromatography-mass spectrometry (GC-MS).
-
For in vivo assays, provide the expression host with labeled precursors (e.g., deuterated or 13C-labeled fatty acids) and analyze the culture medium or cell extracts for the production of this compound or its intermediates by GC-MS.
-
Phylogenetic Analysis
Objective: To understand the evolutionary relationships of the identified biosynthetic enzymes with known enzyme families from other species.
Protocol:
-
Sequence Retrieval: Obtain amino acid sequences of the candidate enzymes and homologous sequences from other insects and organisms from public databases.
-
Multiple Sequence Alignment: Align the sequences using a program such as ClustalW or MAFFT.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree using methods like Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian Inference (e.g., with MrBayes).
-
Analysis: Analyze the resulting tree to determine if the candidate enzymes cluster with known pheromone biosynthetic enzymes from other species.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway of this compound, a general experimental workflow for gene identification and characterization, and the logical relationship of enzyme families in fatty acid-derived pheromone biosynthesis.
Caption: Putative biosynthetic pathway of this compound.
Caption: Experimental workflow for gene identification and characterization.
Caption: Logical relationship of key enzyme families in pheromone biosynthesis.
References
- 1. Transcriptome Analysis for Identification of Genes Related to Growth and Development, Digestion and Detoxification, Olfaction in the Litchi Stink Bug Tessaratoma papillosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression of fatty acid synthase genes and their role in development and arboviral infection of Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methyl-4-undecanone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-4-undecanone, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Considerations:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not found, related ketones like 2-undecanone are classified as combustible liquids and may cause skin irritation.[1][2] Furthermore, 2-undecanone is recognized as being very toxic to aquatic life with long-lasting effects, highlighting its environmental hazard.[1][2][3][4] Therefore, it is crucial to prevent its release into the environment.[1][2][3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use a fume hood to minimize inhalation exposure.
2. Waste Segregation: Proper segregation is crucial to prevent dangerous chemical reactions.[7]
-
Waste Stream: Collect this compound waste in a container designated for non-halogenated organic solvents.[8][9]
-
Incompatibilities: Do not mix with strong oxidizing agents, acids, or bases.[7][10] Keep this waste stream separate from halogenated solvents, as their disposal methods and costs can differ.[11]
3. Waste Container Selection and Management:
-
Container Type: Use a designated, leak-proof hazardous waste container made of a compatible material.[7][10][12] For ketones, glass or galvanized steel are generally recommended for long-term storage.[10]
-
Container Condition: Ensure the container is in good condition, with a secure screw cap, and free from cracks or leaks.[7][12]
-
Headspace: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
4. Labeling: Proper labeling is a critical regulatory requirement.[7]
-
Content: Clearly label the container with the words "Hazardous Waste."
-
Chemical Name: List the full chemical name, "this compound," and the approximate concentration or volume. Do not use abbreviations or chemical formulas.[7]
-
Hazard Information: Indicate the associated hazards (e.g., "Combustible," "Environmental Hazard").
5. Storage:
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be a well-ventilated, secure location away from heat sources and ignition.
-
Secondary Containment: Store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
6. Disposal Request and Pickup:
-
Contact EHS: When the container is full or has been in accumulation for the maximum allowable time (typically up to one year for partially filled containers, though institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][10]
-
Professional Disposal: this compound should be disposed of through a licensed hazardous waste disposal company, likely via incineration in a specialized facility.[4][10]
Quantitative Data: Container Material Compatibility
The selection of an appropriate waste accumulation container is critical for safety. The following table summarizes the general compatibility of common container materials with ketones.
| Material | Compatibility with Ketones | Recommendation for this compound Waste |
| Glass | Excellent | Recommended for long-term storage and collection. |
| Galvanized Steel | Good | Suitable for long-term storage of ketone waste.[10] |
| Polyethylene (HDPE) | Fair to Good | May be suitable for short-term collection, but long-term storage is not advised due to potential degradation. |
| Stainless Steel | Poor | Not recommended for the storage of ketones.[10] |
Experimental Protocols
This document provides procedural guidance for the disposal of this compound. The core "experimental protocol" is the step-by-step disposal procedure outlined above, which is based on established hazardous waste management principles.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. axxence.de [axxence.de]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. axxence.de [axxence.de]
- 4. chemicalbook.com [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
